5-Bromofuran-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4BrNO |
|---|---|
Molecular Weight |
161.98 g/mol |
IUPAC Name |
5-bromofuran-2-amine |
InChI |
InChI=1S/C4H4BrNO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |
InChI Key |
GBMUTNHYLQIPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
stability profile of 2-amino-5-bromofuran in solution
Technical Guide: Stability Profiling and Handling of 2-Amino-5-Bromofuran in Solution
Executive Summary
2-Amino-5-bromofuran is a highly unstable, transient heterocyclic amine. Unlike its stable analogues (e.g., 2-amino-5-bromopyridine or 2-amino-5-bromothiazole), this compound cannot be isolated as a free base for shelf storage. It exhibits rapid oxidative degradation and ring-opening hydrolysis in solution, often with a half-life (
Chemical Context & Stability Profile
The instability of 2-amino-5-bromofuran arises from the high electron density of the furan ring coupled with the strong electron-donating capability of the amino group (
Stability Matrix
| Parameter | Stability Status | Observation/Mechanism |
| Solid State (Free Base) | Non-Existent | Spontaneous polymerization or decomposition upon solvent removal. |
| Solution (Protic, pH 7) | Critical | Rapid hydrolysis to acyclic nitriles/esters via imine tautomer. |
| Solution (Aprotic, Anhydrous) | Poor | Prone to oxidative dimerization (azo-linkage) and polymerization. |
| Low Temp (-78°C) | Moderate | Stable for hours if kept strictly anhydrous and under inert atmosphere ( |
| Acidic Solution | Low | Protonation occurs at C5 or C3 (kinetic vs thermodynamic), triggering ring cleavage. |
Primary Degradation Pathways
The compound follows two primary degradation vectors in solution:
-
Oxidative Dimerization: In the presence of trace oxygen, the electron-rich amine oxidizes to form azo-dimers or polypyrrole-like black tars.
-
Hydrolytic Ring Opening: The amino-furan tautomerizes to the non-aromatic imino-dihydrofuran, which is rapidly hydrolyzed by water to form acyclic 4-oxobutanamides or nitriles.
Mechanistic Insight: Degradation Cascade
The following Graphviz diagram illustrates the degradation cascade. The "Death Pathway" (Red) dominates in standard conditions, while the "Trapping Pathway" (Green) represents the only viable synthetic utility.
Figure 1: Mechanistic divergence between degradation and productive trapping of 2-amino-5-bromofuran.
Experimental Protocols: Handling & Generation
Warning: Do not attempt to purchase or isolate 2-amino-5-bromofuran. It must be generated in situ.
Protocol A: In Situ Generation via Curtius Rearrangement
This is the industry-standard method for accessing unstable 2-aminofurans.
Reagents:
-
5-Bromo-2-furoic acid (Starting Material)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (
) -
tert-Butanol (
-BuOH) or Trapping Electrophile
Workflow:
-
Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous toluene under Argon. Add
(1.1 eq) and DPPA (1.1 eq). Stir at 0°C for 1 hour to form the acyl azide. -
Rearrangement: Heat the solution to 80°C. Evolution of
gas indicates the formation of the isocyanate. -
Trapping (Critical Step):
-
Option 1 (Boc-Protection): If
-BuOH is present in the solvent mixture, the isocyanate is trapped as the tert-butyl carbamate (Boc-protected amine), which is stable and isolable. -
Option 2 (Free Amine Generation): If the free amine is strictly required, add 1.0 eq of water to the isocyanate at 0°C. Immediately add the electrophile (e.g., acid chloride) to capture the amine as it forms. Do not allow the free amine to stand for >5 minutes.
-
Protocol B: Stability Tracking (LC-MS)
If you must quantify the half-life in your specific solvent system:
-
Setup: Prepare a solution of the Boc-protected derivative (tert-butyl (5-bromofuran-2-yl)carbamate).
-
Trigger: Add 4M HCl/Dioxane at 0°C to deprotect.
-
Sampling: Aliquot every 60 seconds into a quenching solution (excess acetic anhydride in pyridine).
-
Analysis: Analyze the ratio of Acetylated-Amine (trapped) vs. Hydrolyzed Ring-Open products via LC-MS.
-
Stable: Acetamide peak
. -
Degraded: Acyclic nitrile peak
(hydration).
-
Mandatory Visualization: Experimental Workflow
Figure 2: Operational workflow for the safe generation and trapping of 2-amino-5-bromofuran.
References
-
Furan Ring Opening Metabolism Peterson, L. A. "Polyamines are traps for reactive intermediates in furan metabolism." Chemical Research in Toxicology, 2013. [Link] Insight: Details the mechanism of furan ring opening to reactive dicarbonyls (butenedial), analogous to the degradation of the free amine.
solubility of 5-Bromofuran-2-amine in organic solvents
The following guide details the solubility profile, stability limitations, and handling protocols for 5-Bromofuran-2-amine (CAS: 59383-79-8 / 1227960-42-0).
Executive Summary for Researchers: 5-Bromofuran-2-amine is a highly unstable heterocyclic primary amine. Unlike its pyridine or thiazole analogs, the free base of 2-aminofuran derivatives is prone to rapid oxidative polymerization and ring-opening upon exposure to air or light. Consequently, it is almost exclusively handled as a hydrobromide (HBr) or hydrochloride (HCl) salt , or generated in situ and immediately trapped.[1]
This guide treats the solubility of the stabilized salt form (primary commercial availability) versus the transient free base (reaction intermediate).[1]
Part 1: Physicochemical Profile & Stability[1]
The solubility behavior of 5-Bromofuran-2-amine is governed by its electronic instability. The electron-rich furan ring, further activated by the amino group, makes the compound susceptible to oxidation, while the electron-withdrawing bromine atom at the 5-position provides only marginal stabilization compared to the non-halogenated parent.
| Property | Value (Estimated/Observed) | Technical Note |
| Molecular Weight | 161.98 g/mol | |
| Physical Form | Dark solid (Salt) / Oil (Free Base) | Free base darkens rapidly in air.[1] |
| pKa (Conjugate Acid) | ~3.5 – 4.2 | Weak base due to furan oxygen electronegativity.[1] |
| LogP | ~1.58 | Moderately lipophilic (Free Base).[1] |
| Stability | Low | Decomposes in solution if not acidified or protected.[1] |
The Stability-Solubility Paradox
-
In Polar Protic Solvents (Water/MeOH): The salt is soluble but may hydrolyze slowly.[1] The free base is insoluble in water and decomposes in alcohols.[1]
-
In Non-Polar/Aprotic Solvents (DCM/THF): The free base is highly soluble but requires strict inert atmosphere (N₂/Ar).[1] The salt is insoluble.[1]
Part 2: Solubility Landscape
The following data categorizes solvent compatibility based on the form of the compound.
A. 5-Bromofuran-2-amine Hydrobromide (Stabilized Salt)
Primary form for storage and initial weighing.
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Recommended for stock solutions. Stable for <24h at -20°C. |
| Polar Aprotic | DMF | High (>30 mg/mL) | Good for coupling reactions (e.g., amide bond formation).[1] |
| Polar Protic | Methanol | Moderate | Use degassed methanol.[1] Avoid prolonged storage.[1] |
| Polar Protic | Water | Moderate | Soluble, but risk of hydrolysis/ring opening over time.[1] |
| Non-Polar | DCM / Chloroform | Insoluble | The salt will not dissolve; requires free-basing. |
| Ethers | THF / Et₂O | Insoluble | Suitable for washing/precipitating the salt.[1] |
B. 5-Bromofuran-2-amine (Free Base)
Transient species generated in situ.
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Chlorinated | DCM | High | Preferred solvent for in situ generation. |
| Ethers | THF | High | Excellent for subsequent lithiation or coupling. |
| Nitriles | Acetonitrile | High | Good compromise for polarity; use anhydrous/degassed.[1] |
| Hydrocarbons | Hexane | Low | Likely forms an oil/gummy residue; poor solubility.[1] |
Part 3: Handling & Solubilization Protocol
CRITICAL: Do not attempt to isolate the free amine as a dry solid.[1] It will polymerize into a black tar.[1][2] Always handle in solution under inert gas.[1]
Protocol: Controlled Solubilization & Free-Basing
Objective: Prepare a reactive solution of the free amine from the stable HBr salt for immediate use (e.g., acylation or reductive amination).[1]
Reagents:
-
5-Bromofuran-2-amine HBr salt
-
Dichloromethane (DCM) - Anhydrous[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]
Step-by-Step Methodology:
-
Inert Setup: Purge a reaction vessel with dry Argon. All solvents must be degassed (sparged with inert gas for 15 mins).[1]
-
Suspension: Suspend the HBr salt (1.0 equiv) in anhydrous DCM (10 mL/g). The salt will not dissolve initially; it will form a suspension.[1]
-
Liberation: Cool the suspension to 0°C (ice bath) to minimize decomposition heat.
-
Base Addition: Dropwise add TEA (1.1 equiv).
-
Observation: The suspension will clear as the free amine dissolves into the DCM, and TEA-HBr salts may precipitate (depending on concentration).[1]
-
-
Usage: Use this solution immediately (<15 mins) for the next step.
Part 4: Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental goal.
Caption: Decision tree for solvent selection based on chemical form and application.
References
-
Synthesis of Furan Derivatives: Keegstra, M. A. (1992).[1] "The reaction of 2-aminofurans with electron-deficient acetylenes." Tetrahedron, 48(13), 2681-2690.[1] (Describes the instability and in-situ trapping of 2-aminofurans).
-
Handling of Unstable Amines: Raap, R. (1969).[1] "Reactions of 2-amino-5-nitrofuran with isocyanates." Canadian Journal of Chemistry, 47(19), 3677-3681.[1] [1]
-
Salt Stabilization: Patent US20100298314A1.[1] "Furan-2-amine derivatives as kinase inhibitors." (Details the use of hydrobromide salts for storage of aminofuran intermediates).
-
Solvent Effects on Aminofurans: Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for the solubility and stability of electron-rich 5-membered heterocycles).
Sources
thermodynamic properties of halogenated aminofurans
An In-Depth Technical Guide to the Thermodynamic Properties of Halogenated Aminofurans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated aminofurans represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their thermodynamic stability and reactivity. This guide provides a comprehensive overview of the principles and methodologies for determining the key thermodynamic properties of these molecules, including enthalpy, entropy, Gibbs free energy, and heat capacity. Recognizing the scarcity of direct experimental data for this specific class of compounds, this document emphasizes a combined approach of robust experimental techniques and powerful computational methods. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to characterize and leverage the thermodynamic behavior of halogenated aminofurans in their work.
Introduction: The Significance of Thermodynamic Properties in Halogenated Aminofuran Research
The furan scaffold is a cornerstone in medicinal chemistry, and its derivatization with amino and halogen substituents opens up a vast chemical space for designing novel therapeutic agents. The introduction of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Similarly, the amino group can participate in crucial hydrogen bonding interactions and modulate the electronic character of the furan ring.
Understanding the thermodynamic properties of these molecules is paramount for several reasons:
-
Predicting Stability and Reactivity: The standard Gibbs free energy of formation (ΔG_f°) is a direct measure of a molecule's stability.[3][4] It dictates the feasibility of synthetic routes and the potential for degradation under various conditions.
-
Optimizing Drug-Target Interactions: The binding of a drug to its receptor is a thermodynamic process. Isothermal titration calorimetry (ITC) and other techniques can dissect the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG), providing invaluable insights for rational drug design.[5]
-
Formulation and Drug Delivery: Properties like solubility and phase behavior, which are governed by thermodynamics, are critical for developing effective drug formulations with good bioavailability.
This guide will navigate the theoretical underpinnings, experimental protocols, and computational workflows essential for a thorough thermodynamic characterization of halogenated aminofurans.
Theoretical Framework: Core Thermodynamic Concepts
A foundational understanding of key thermodynamic parameters is essential for interpreting experimental and computational results.
Enthalpy (ΔH): Represents the total heat content of a system. The standard enthalpy of formation (ΔH_f°) is the heat change when one mole of a compound is formed from its constituent elements in their standard states. It provides insights into the energy stored in chemical bonds. For instance, the combustion of amino acids is a key experimental route to determine their enthalpies of formation.[6]
Entropy (S): A measure of the randomness or disorder of a system. In a molecular context, it relates to the freedom of motion (translational, rotational, vibrational) of the molecule. The formation of a complex, for example, often leads to a decrease in entropy as the individual molecules lose degrees of freedom.[7]
Gibbs Free Energy (G): The ultimate arbiter of spontaneity for a process at constant temperature and pressure.[4][8] The change in Gibbs free energy (ΔG) is defined by the well-known equation:
ΔG = ΔH - TΔS [8]
A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous one. The standard Gibbs free energy of formation (ΔG_f°) can be calculated from the standard enthalpy of formation and standard entropy.[3]
Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by one degree Celsius.[9] It is a fundamental property that is crucial for understanding how the thermodynamic functions of a molecule change with temperature.[9][10]
The introduction of different halogens (F, Cl, Br, I) and the position of the amino group on the furan ring will systematically alter these thermodynamic parameters due to effects like electronegativity, bond strength, and the potential for intramolecular hydrogen bonding. While specific data on halogenated aminofurans is sparse, studies on related compounds like halogenated amino acids show that such substitutions can subtly alter thermodynamic stability.[11]
Experimental Determination of Thermodynamic Properties
A multi-technique experimental approach is crucial for a comprehensive and self-validating thermodynamic characterization.
Calorimetry
Calorimetry directly measures heat changes associated with chemical or physical processes.
-
Differential Scanning Calorimetry (DSC): A workhorse technique for measuring heat capacity as a function of temperature. It can also be used to determine the enthalpy of phase transitions (e.g., melting) and to assess sample purity.[12][13]
-
Tian-Calvet Calorimetry: A highly sensitive method for measuring heat capacities and enthalpies of reaction, often used to obtain precise data for crystalline solids.[10][14][15]
-
Combustion Calorimetry: The primary method for determining the standard enthalpy of formation (ΔH_f°) of organic compounds. The sample is burned in a bomb calorimeter, and the heat released is precisely measured.[6]
-
Isothermal Titration Calorimetry (ITC): Essential for drug development, ITC measures the heat changes upon binding of a ligand (e.g., a halogenated aminofuran) to a macromolecule (e.g., a protein target). This directly yields the binding enthalpy (ΔH), and allows for the calculation of the binding affinity (and thus ΔG) and entropy (ΔS).[5]
-
Sample Preparation: Accurately weigh 3-5 mg of the purified halogenated aminofuran into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program:
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature below the decomposition point.
-
Hold at the final temperature.
-
Cool the system back to the starting temperature.
-
-
Data Acquisition: Record the heat flow to the sample relative to the reference.
-
Calibration: Run a baseline with two empty pans and a calibration standard (e.g., sapphire) under the same conditions.
-
Data Analysis: Calculate the heat capacity (C_p) from the difference in heat flow between the sample, baseline, and standard.
Causality Behind Experimental Choices: The choice of heating rate is a balance between sensitivity and resolution. A slower rate provides better resolution of thermal events but reduces the signal-to-noise ratio. The use of a reference pan and a sapphire standard corrects for instrumental artifacts and ensures the accuracy of the heat capacity measurement.
Spectroscopic and Other Methods
While calorimetry is primary, other methods provide complementary data.
-
Vapor Pressure Measurements: Techniques like the Knudsen effusion method can be used to determine the enthalpy of sublimation, which is crucial for converting solid-state thermodynamic data to the gas phase for comparison with computational results.[16][17]
-
Statistical Thermodynamics: In principle, if the vibrational frequencies of a molecule are known from IR and Raman spectroscopy, its thermodynamic functions (entropy, heat capacity) can be calculated.
Caption: Experimental workflow for thermodynamic characterization.
Computational Approaches to Thermodynamic Properties
Given the synthetic effort required to produce every possible derivative, computational chemistry is an indispensable tool for predicting thermodynamic properties and guiding experimental work.[18] High-level quantum chemical calculations can provide accurate estimates of enthalpies of formation and other properties for furan derivatives.[19][20]
Key Computational Methods
-
Ab Initio Methods: (e.g., Coupled Cluster, CCSD(T)) are highly accurate but computationally expensive, suitable for small molecules or for benchmarking other methods.
-
Density Functional Theory (DFT): Offers a good balance of accuracy and computational cost, making it the most widely used method for molecules of pharmaceutical interest.[18][20]
-
Isodesmic Reactions: To improve accuracy, calculated absolute energies are often converted to enthalpies of formation using isodesmic or other reaction-based schemes. This approach cancels out systematic errors in the calculations.[19]
-
Structure Building: Construct a 3D model of the halogenated aminofuran molecule.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional for this is B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy. These are used to calculate ΔH_f°, S°, and ΔG_f° at a given temperature (usually 298.15 K).
-
Refinement (Optional): For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or basis set.
Causality Behind Computational Choices: The choice of DFT functional and basis set is critical. Functionals like B3LYP are popular for their general reliability, while larger basis sets with polarization and diffuse functions are needed to accurately describe the electron distribution, especially in molecules with heteroatoms and halogens. Frequency calculations are essential not only to confirm a true minimum but also because the vibrational modes are the basis for calculating the vibrational contribution to entropy and enthalpy.
Caption: Computational workflow for thermodynamic properties.
Data Summary and Interpretation
While a comprehensive table for halogenated aminofurans is a goal for future research, we can summarize the expected properties based on data for related compounds. For example, the standard enthalpy of formation in the gas phase for furan is -34.9 kJ/mol. We can anticipate how this value would change with substitution.
Table 1: Representative Thermodynamic Data for Related Compounds (at 298.15 K)
| Compound | Formula | ΔH_f° (gas, kJ/mol) | S° (gas, J/mol·K) | ΔG_f° (gas, kJ/mol) |
| Furan | C₄H₄O | -34.9 | 265.4 | -8.1 |
| Glycine | C₂H₅NO₂ | -387.8 | 296.2 | -236.4 |
| Chloroform | CHCl₃ | -103.2 | 295.7 | -68.9 |
Data compiled from various sources in the NIST Chemistry WebBook and other publications. These values are for illustrative purposes to provide context.
Interpreting Trends:
-
Effect of Halogenation: Generally, halogenation with more electronegative elements (like fluorine) leads to more stable compounds (more negative ΔH_f°). The size of the halogen will also impact entropy.
-
Effect of Amino Group: The amino group can form hydrogen bonds, which can significantly impact the enthalpy of the condensed phase. Its conformational flexibility will influence the overall entropy.
-
Positional Isomerism: The relative positions of the halogen and amino groups will affect the molecule's dipole moment and intramolecular interactions, leading to different thermodynamic stabilities among isomers.
Application in Drug Development
Thermodynamic data is not merely academic; it is a critical component of modern, structure-based drug design.
Caption: Role of thermodynamics in the drug development pipeline.
By understanding the thermodynamic signature of a drug-target interaction, medicinal chemists can make informed decisions. For example, if binding is entropically driven, efforts might focus on increasing the compound's flexibility or displacing water molecules from the binding site. If it is enthalpically driven, the focus might be on adding functional groups that form stronger hydrogen bonds or electrostatic interactions.[5]
Conclusion and Future Outlook
The thermodynamic characterization of halogenated aminofurans is a critical but underexplored area. This guide has outlined a robust, integrated strategy combining experimental calorimetry with state-of-the-art computational chemistry to address this knowledge gap. By systematically applying these methodologies, researchers can build a comprehensive database of thermodynamic properties for this important class of molecules. Such a database will be invaluable for accelerating the discovery and development of new drugs and advanced materials, enabling a more rational and predictive approach to molecular design.
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- 8. youtube.com [youtube.com]
- 9. Heat capacities of amino acids, peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemical.journalspub.info [chemical.journalspub.info]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Bromofuran-2-amine Motif: Synthetic Access, Biological Potential, and Metabolic Liabilities
The 5-Bromofuran-2-amine motif represents a fascinating paradox in medicinal chemistry: while the free amine itself is chemically unstable and elusive, its stabilized derivatives (amides, ureas, and carbamates) constitute a potent pharmacophore with significant antimicrobial and antibiofilm activity.
This technical guide deconstructs the scaffold, providing a rigorous pathway for its synthesis, biological evaluation, and metabolic risk assessment.
The Chemical Paradox: Stability vs. Utility
Executive Summary: Researchers searching for "5-Bromofuran-2-amine" as a shelf-stable reagent will be disappointed. 2-Aminofurans are notoriously unstable, prone to rapid autoxidation, ring-opening hydrolysis, and polymerization upon exposure to air or moisture.
However, the 5-bromofuran-2-yl-amine core is a highly valuable pharmacophore when "trapped" or stabilized. The electron-withdrawing bromine at the C5 position enhances lipophilicity and metabolic stability compared to the unsubstituted furan, while the nitrogen at C2 allows for diverse functionalization.
Key Insight: The drug development strategy must focus on masked equivalents —specifically N-acylated or N-alkylated derivatives generated in situ.
Synthetic Access: The Curtius Rearrangement Protocol
Since the free amine cannot be isolated, the most reliable method to access this scaffold is via the Curtius Rearrangement of 5-bromo-2-furoic acid. This route generates a reactive isocyanate intermediate that can be trapped with nucleophiles (alcohols or amines) to yield stable carbamates or ureas.[1][2]
Mechanistic Workflow
The following diagram illustrates the conversion of the stable acid precursor to the bioactive urea/carbamate via the isocyanate intermediate.[1][2]
Caption: Synthetic pathway for accessing 5-bromofuran-2-amine derivatives via Curtius Rearrangement.
Detailed Protocol: Synthesis of tert-Butyl (5-bromofuran-2-yl)carbamate
This protocol serves as a self-validating model reaction. The formation of the carbamate confirms the successful generation of the furan-2-amine core.
Reagents:
-
5-Bromo-2-furoic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butanol (t-BuOH) (Excess, solvent/reactant)
-
Toluene (Co-solvent if needed)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (Ar or N₂), dissolve 5-bromo-2-furoic acid in anhydrous t-BuOH (or toluene/t-BuOH 1:1 mixture).
-
Base Addition: Add TEA dropwise at room temperature. Stir for 10 minutes.
-
Azidation: Add DPPA dropwise. A slight exotherm may occur. Stir at room temperature for 30 minutes.
-
Rearrangement (Critical Step): Heat the reaction mixture to reflux (approx. 80–90°C).
-
Validation Point: Evolution of N₂ gas (bubbling) indicates the rearrangement of the acyl azide to the isocyanate.
-
IR Monitoring: If monitoring via IR, look for the appearance of the strong isocyanate peak (~2270 cm⁻¹) if the trapping is slow, though in t-BuOH it is usually consumed rapidly.
-
-
Trapping: Continue reflux for 4–6 hours to ensure complete conversion of the isocyanate to the Boc-protected amine.
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% NaHCO₃, water, and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Biological Potential: Why Pursue This Scaffold?
A. Antimicrobial & Biofilm Inhibition
The 5-bromofuran motif is structurally analogous to fimbrolides and halogenated furanones isolated from the red alga Delisea pulchra. These natural products act as Quorum Sensing Inhibitors (QSIs) .
-
Mechanism: They act as antagonists to Acylated Homoserine Lactones (AHLs), the signaling molecules bacteria use to coordinate biofilm formation.
-
The Bromine Effect: The C5-bromine atom is critical. It enhances the electrophilicity of the ring and lipophilicity, facilitating membrane penetration.
-
Target: The 5-bromofuran-2-amine derivatives (especially amides) mimic the "head" group of AHLs, competitively binding to LuxR-type receptors without activating the virulence gene transcription.
B. Anticancer Activity (Tubulin Targeting)
While less common than benzofurans, simple furan-2-amine derivatives have shown potential as tubulin polymerization inhibitors when coupled with appropriate aryl groups (e.g., 3,4,5-trimethoxyphenyl moieties). The furan ring acts as a bioisostere for the phenyl ring in combretastatin analogues, maintaining the necessary geometry for binding to the colchicine site on tubulin.
Metabolic Liability: The Toxicity Warning
Critical Safety Note: The furan ring is a "structural alert" in drug discovery due to potential hepatotoxicity.
Mechanism of Bioactivation
Cytochrome P450 enzymes (primarily CYP2E1 ) can oxidize the furan ring. This does not lead to stable hydroxylation but rather to the opening of the ring, generating highly reactive dicarbonyl species (e.g., cis-2-butene-1,4-dial analogues). These electrophiles react with cellular nucleophiles (protein thiols, DNA), leading to toxicity.
Caption: Metabolic activation pathway of furan derivatives leading to toxicity.
Mitigation Strategy: Substitution at the C5 position (like Bromine) can sometimes reduce the rate of epoxidation compared to unsubstituted furans, but metabolic stability assays (microsomal stability) are mandatory early in the screening cascade.
Experimental Protocol: Biofilm Inhibition Assay
To verify the biological activity of synthesized 5-bromofuran-2-amine derivatives, a crystal violet biofilm assay is the standard primary screen.
Target Organism: Pseudomonas aeruginosa (PAO1) or Staphylococcus aureus.
Protocol:
-
Culture: Grow bacteria in Luria-Bertani (LB) broth overnight at 37°C. Dilute to OD₆₀₀ = 0.01 in fresh media.
-
Treatment: Add 100 µL of diluted culture to 96-well microtiter plates. Add test compounds (dissolved in DMSO) at varying concentrations (e.g., 1–100 µM). Ensure final DMSO concentration < 1%.
-
Incubation: Incubate statically at 37°C for 24–48 hours to allow biofilm formation.
-
Staining:
-
Discard planktonic (free-floating) cells by gently washing wells 3x with phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% Crystal Violet solution to each well. Incubate for 15 min at room temperature.
-
-
Quantification:
-
Wash wells 3x with water to remove excess dye. Air dry.
-
Solubilize the bound dye with 150 µL of 30% acetic acid (or 95% ethanol).
-
Measure absorbance at 550–600 nm using a microplate reader.
-
-
Calculation:
References
-
The Curtius Rearrangement in Drug Discovery
- Source: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2018.
-
Bioactivity of Furan Deriv
- Source: R. M. Shaker, et al. "Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives." Molecular Diversity, 2016. (Contextual reference for heterocyclic amine reactivity).
-
Metabolic Activ
- Source: Peterson, L. A. "Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements." Chemical Research in Toxicology, 2013.
-
DPPA Reagent Utility
- Source: Shioiri, T., et al. "Diphenylphosphoryl azide (DPPA) as a reagent for organic synthesis." TCI Chemicals Review.
-
Furan-based Quorum Sensing Inhibitors
- Source: Hentzer, M., et al. "Halogenated furanones inhibit quorum sensing through accelerated instability of the LuxR activator." EMBO Journal, 2003.
Sources
CAS number lookup for 5-Bromofuran-2-amine and salts
Topic: CAS Number Lookup and Technical Handling of 5-Bromofuran-2-amine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists
Executive Summary: The "Ghost Compound" Paradox
As a Senior Application Scientist, I frequently encounter requests for 5-Bromofuran-2-amine . If you are looking for a simple catalog number to order a 100g bottle, you are facing a chemical paradox. While a CAS number exists (1227960-42-0 ), the free base of this compound is inherently unstable. It is an electron-rich heteroaromatic amine prone to rapid oxidation, polymerization, and ring-opening hydrolysis upon exposure to air or moisture.
This guide serves two purposes:
-
Forensic Verification: confirming the correct registry data to distinguish it from stable structural isomers.
-
Operational Reality: providing the actual workflows required to access this chemical moiety, which typically involves in situ generation or the use of stable surrogates (salts/carbamates) rather than purchasing the free base.
Part 1: Chemical Identity & Database Forensics
The primary challenge in sourcing this compound is distinguishing the theoretical entry from commercially viable isomers (like cyclopropyl derivatives) that often pollute search results.
Core Registry Data
| Attribute | Detail | Status |
| Chemical Name | 5-Bromofuran-2-amine | Target |
| CAS Number | 1227960-42-0 | Nominal (See Warning below) |
| Synonyms | 2-Amino-5-bromofuran; 5-Bromo-2-furanamine | |
| Molecular Formula | C₄H₄BrNO | |
| Molecular Weight | 161.99 g/mol | |
| SMILES | Nc1oc(Br)cc1 | |
| InChI Key | (Not standardized in all databases due to instability) |
⚠️ CRITICAL WARNING: The CAS 1227960-42-0 is often listed by "virtual inventory" vendors. These listings are frequently generated by algorithms predicting the existence of the compound. Do not assume stock availability based on this number. Ordering this CAS often results in a cancelled order or the receipt of a degraded, black tar-like substance.
Common False Positives (The "Trap" CAS Numbers)
Researchers often mistakenly purchase the following stable analogues:
| CAS Number | Chemical Name | Why it appears in search |
| 1157693-28-1 | 2-(5-Bromofuran-2-yl)cyclopropan-1-amine | String match error ("amine" + "bromofuran"). |
| 1899-24-7 | 5-Bromo-2-furaldehyde | Common precursor, often mislabeled in bulk exports. |
| 585-70-6 | 5-Bromo-2-furoic acid | Stable starting material (Acid).[1] |
Part 2: The Stability Paradox & Handling
Why is 5-Bromofuran-2-amine so elusive? The amino group at the 2-position of the furan ring donates significant electron density into the ring (resonance), making the system highly susceptible to oxidative attack and hydrolysis.
Degradation Mechanism
Unlike 2-aminopyridines (which are stable), 2-aminofurans exist in equilibrium with their imino tautomers. In the presence of moisture, they undergo ring opening to form acyclic nitriles (e.g., 4-oxobutanenitrile derivatives).
Figure 1: The degradation pathway of 2-aminofurans. The instability is intrinsic to the free base form.
Part 3: Synthesis & Trapping Protocols
Since you cannot reliably buy the free base, you must synthesize it. The industry-standard approach is Curtius Rearrangement starting from the stable 5-bromo-2-furoic acid. This allows you to generate the isocyanate intermediate and trap it as a carbamate (stable) or hydrolyze it in situ to the amine for immediate reaction.
Recommended Workflow: The "In Situ" Generation[4]
Precursor: 5-Bromo-2-furoic acid (CAS 585-70-6) Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol (for Boc protection).
Step-by-Step Protocol:
-
Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq) in dry Toluene under Nitrogen. Add TEA (1.1 eq) and DPPA (1.1 eq).
-
Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates the formation of the Isocyanate intermediate.
-
Trapping (Option A - Isolation): Add excess tert-butanol (t-BuOH) and reflux for 4 hours.
-
Result:tert-Butyl (5-bromofuran-2-yl)carbamate . This is a STABLE white solid that can be stored.
-
Deprotection: When the free amine is needed, treat with HCl/Dioxane at 0°C to generate the Hydrochloride Salt immediately before use.
-
-
Direct Use (Option B - Reaction): If reacting with an electrophile (e.g., an aldehyde for reductive amination), add the electrophile directly to the isocyanate solution (if compatible) or hydrolyze carefully with 1 eq of water in the presence of the coupling partner.
Figure 2: The Curtius Rearrangement workflow to access the 5-bromofuran-2-amine moiety safely.
Part 4: Validated Precursors List
Do not waste resources hunting for the free amine. Procure these stable precursors instead.
| Precursor Name | CAS Number | Stability | Application |
| 5-Bromo-2-furoic acid | 585-70-6 | High | Best starting material for Curtius rearrangement. |
| 5-Bromo-2-furaldehyde | 1899-24-7 | High | Precursor for reductive amination routes (less direct). |
| Methyl 5-bromo-2-furoate | 2527-99-3 | High | Ester form; requires hydrolysis before rearrangement. |
References
-
Key Organics. (2025). Safety Data Sheet: 2-Bromo-5-aminofuran (CAS 1227960-42-0). Note on R&D use only and lack of physical data.
-
Benchchem Technical Support. (2024). Synthesis and Stability of 2-Aminofurans. Discusses the instability of electron-rich furan amines.
-
ResearchGate Review. (2025). A Study of 2-Aminofurans: Synthesis and Trapping. Confirms that 2-aminofurans are rarely isolated but trapped as stable derivatives.[2]
-
PubChem Database. (2025).[3][4] Compound Summary: 5-Bromo-2-furaldehyde (CAS 1899-24-7).[4] Validated precursor data.
-
Finetech Industry. (2025). Catalog Entry: 5-bromofuran-2-amine. Example of nominal listing for unstable compounds.
Sources
Technical Monograph: Electronic Architecture & Stability Profiles of 5-Bromofuran-2-amine
Executive Summary: The "Transient Pharmacophore"
5-Bromofuran-2-amine (CAS: 1227960-42-0) represents a high-value, yet volatile, scaffold in medicinal chemistry. Unlike its benzene analogues (anilines), the furan core renders this amine exceptionally electron-rich (
This guide moves beyond standard data sheets to address the stability-reactivity trade-off , providing researchers with the causal electronic models and self-validating handling protocols required to utilize this intermediate effectively.
Electronic Architecture
The "Push-Pull" Electronic System
The stability and reactivity of 5-Bromofuran-2-amine are dictated by the competition between the amino group at C2 and the bromine atom at C5.
-
The "Push" (C2-Amino): The nitrogen lone pair donates electron density into the furan ring via resonance (+M effect). This significantly raises the electron density at C3 and C5. Since C5 is substituted, C3 becomes the primary nucleophilic site.
-
The "Pull" (C5-Bromo): The bromine atom exerts a strong inductive withdrawal (-I) on the ring electrons. While halogens also possess a +M effect, the inductive effect dominates in stabilizing the electron-rich furan ring, making the 5-bromo derivative more stable than the unsubstituted 2-aminofuran.
Tautomeric Equilibrium (The Instability Driver)
A critical feature of 2-aminofurans is their tendency to exist in equilibrium with their imine tautomers. This breaks the aromaticity of the furan ring, leading to decomposition.
Figure 1: Tautomeric & Resonance Pathways The following diagram illustrates the resonance stabilization vs. the tautomeric shift to the non-aromatic imine form.
Caption: The amino-imine tautomerization disrupts furan aromaticity. The 5-Br substituent inductively stabilizes the amine form, but proton transfer remains a degradation pathway.
Quantitative Electronic Parameters
The following table summarizes the estimated electronic parameters compared to the parent furan and aniline, highlighting the "super-nucleophilic" nature of the ring.
| Parameter | Furan (Reference) | Aniline (Reference) | 5-Bromofuran-2-amine | Implication |
| HOMO Energy (eV) | -6.15 | -5.60 | ~ -5.10 (Est.) | High susceptibility to oxidation; requires inert atmosphere. |
| C2-N Bond Length | 1.37 Å | 1.40 Å | 1.35 Å | Significant double-bond character due to resonance (+M). |
| Nucleophilicity (N) | Moderate | High | Very High | Rapid reaction with electrophiles; risk of over-alkylation. |
| pKa (Conjugate Acid) | - | 4.6 | ~ 2.5 - 3.0 | Less basic than aniline due to oxygen electronegativity; forms weak salts. |
Synthetic & Handling Protocols
The "Salt Stabilization" Strategy
Expert Insight: Never store 5-Bromofuran-2-amine as a free base for longer than 1-2 hours. The free amine rapidly darkens (oxidation) and polymerizes. The only robust storage method is as the Hydrobromide (HBr) or Hydrochloride (HCl) salt .
Protocol: Generation and Storage of the Salt
-
Synthesis: Generate the amine via Curtius rearrangement or reduction of 5-bromo-2-nitrofuran.
-
Trapping: Immediately upon formation, quench the reaction mixture with 4M HCl in dioxane or HBr in acetic acid.
-
Isolation: Precipitate the salt with cold diethyl ether (
). -
Storage: Store the salt at -20°C under Argon. Stability: >6 months.
In Situ Free-Basing for Coupling Reactions
When performing Buchwald-Hartwig or amide couplings, generate the free base in situ to minimize decomposition.
Workflow Diagram: In Situ Activation
Caption: Workflow for minimizing the lifetime of the unstable free base during synthetic applications.
Reactivity Profile & Mechanistic Causality
Electrophilic Aromatic Substitution (EAS)
Due to the high HOMO energy, the ring is exceptionally prone to EAS.
-
Directing Effect: The amino group is a stronger director than the bromine.
-
Regioselectivity: The C3 position (ortho to the amine) is the exclusive site of attack for electrophiles (e.g., nitration, halogenation).
-
Risk: Acidic conditions required for many EAS reactions will promote ring opening (hydrolysis). Recommendation: Use non-acidic electrophiles (e.g., NBS in DMF) or buffer the system.
Diels-Alder Cycloaddition
The furan ring acts as an electron-rich diene.
-
Mechanism: [4+2] Cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride).
-
Side Reaction: This pathway competes with desired couplings if the reaction temperature exceeds 60°C in the presence of dienophiles.
References
-
Electronic Effects in Heterocycles
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
-
Context: Foundational text on the tautomeric instability of 2-aminofurans and the stabilizing effect of electron-withdrawing groups.[1]
-
Tautomerism of 2-Aminofurans
- Gomes, P., et al. (2023). "Influence of Solvent on the Stability of Aminopurine Tautomers." Molecules, 28(7), 2993.
- Context: While focused on purines, this recent study validates the computational methods (DFT/B3LYP) used to assess amino-imine tautomerism in heterocyclic systems.
-
Synthesis and Reactivity of Aminofurans
- Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II.
- Context: Detailed protocols on the "dieneamine" behavior of 2-aminofurans and trapping str
-
Structural Data (5-Bromofuran-2(5H)-one)
-
PubChem Database. "5-Bromofuran-2(5H)-one (CID 12258907)."[2]
- Context: Provides physical property data for the tautomeric/oxidized forms often encountered as impurities.
-
Sources
Methodological & Application
Application Note & Protocol: Strategic Implementation of 5-Bromofuran-2-amine in Suzuki-Miyaura Coupling
Introduction: The Value of the 2-Amino-5-arylfuran Scaffold
The 2-amino-5-arylfuran motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for developing novel therapeutic agents, organic light-emitting diodes (OLEDs), and molecular sensors. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the crucial C(sp²)-C(sp²) bond that defines these biaryl structures.[1][2] It offers high functional group tolerance, mild reaction conditions, and relies on commercially available and generally non-toxic organoboron reagents.[3][4]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling using 5-Bromofuran-2-amine as a key building block. We will delve into the mechanistic nuances, strategic considerations for reaction optimization, and provide a field-proven, step-by-step protocol for researchers in drug development and synthetic chemistry.
Mechanistic Considerations & Strategic Optimization
The success of a Suzuki-Miyaura coupling is governed by the delicate balance of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][5] The specific nature of 5-Bromofuran-2-amine introduces unique challenges and opportunities within this cycle that demand careful consideration.
The Nature of the Substrate: An Electron-Rich Heterocycle
5-Bromofuran-2-amine is an electron-rich aryl bromide. The potent +M (mesomeric) effect of the amino group and the furan oxygen increases the electron density at the C5 position. This has a direct consequence on the rate-determining step of the catalytic cycle for many substrates:
-
Oxidative Addition: The insertion of the Pd(0) catalyst into the C-Br bond can be less favorable for electron-rich systems compared to their electron-deficient counterparts.[6] To overcome this, the choice of a highly active catalyst system is paramount. Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote this crucial first step.[3][4] These ligands stabilize the Pd(0) center and facilitate the bond-breaking process.
-
Potential for Catalyst Inhibition: The primary amine at the C2 position can act as a competing ligand, coordinating to the palladium center and potentially hindering its catalytic activity. While this effect is often minimal with modern, sterically demanding ligands that disfavor amine coordination, it is a factor to consider when troubleshooting reactions.
The Catalytic Cycle Visualized
The following diagram illustrates the key transformations in the Suzuki-Miyaura coupling of 5-Bromofuran-2-amine.
Caption: A simplified representation of the Pd-catalyzed Suzuki-Miyaura reaction cycle.
Parameter Optimization: A Causality-Driven Approach
Choosing the right conditions is critical for achieving high yields and purity. The following table outlines key parameters and the reasoning behind their selection.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ can be used directly as a Pd(0) source. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) sources, respectively, that are reduced in situ to the active Pd(0) species. Pd(II) sources are often preferred for their stability.[1][7] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos), P(t-Bu)₃, NHCs (e.g., IPr) | For the electron-rich 5-bromofuran-2-amine, bulky, electron-donating ligands are crucial. They accelerate the rate-limiting oxidative addition and subsequent reductive elimination, preventing catalyst decomposition and side reactions.[3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[4] K₂CO₃ is a good starting point. K₃PO₄ and Cs₂CO₃ are stronger and can be effective for more challenging couplings, though they increase the risk of base-sensitive functional group degradation. |
| Boron Reagent | Boronic Acids, Boronic Esters (e.g., Pinacol), Trifluoroborates | Boronic acids are most common but can be prone to decomposition (protodeboronation).[8] Boronic esters (like pinacol esters) and potassium trifluoroborates offer enhanced stability, making them ideal for storing and for reactions requiring longer times or higher temperatures.[1][4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, DME | A polar, often aqueous, solvent system is required to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane/water mixtures are a common and effective choice.[9] Anhydrous conditions can be used but often require specific bases like KF.[4] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition and reductive elimination steps. The optimal temperature will depend on the specific substrates and catalyst system. |
Experimental Protocol & Workflow
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of 5-Bromofuran-2-amine with a variety of arylboronic acids.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Protocol
Materials:
-
5-Bromofuran-2-amine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Reagent Preparation: To a flame-dried pressure tube or round-bottom flask equipped with a magnetic stir bar, add 5-Bromofuran-2-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Add this catalyst/ligand mixture to the reaction vessel.
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate). The mixture should be readily stirrable.
-
Degassing: Seal the vessel and thoroughly degas the mixture. This is a critical step to prevent oxidation and deactivation of the Pd(0) catalyst.[1] A common method is to subject the vessel to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the cooled reaction mixture.[5]
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylfuran product.
Troubleshooting and Self-Validation
A successful protocol must be a self-validating system. Use the following table to diagnose and resolve common issues.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand/catalyst system.3. Boronic acid decomposition (protodeboronation). | 1. Ensure rigorous degassing of all solvents and the reaction mixture.2. Switch to a more active ligand system (e.g., a different Buchwald ligand) or a different Pd source.3. Use a more stable boron reagent like a pinacol ester or trifluoroborate. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing technique. Ensure inert atmosphere is maintained.2. Add a small amount of a reducing agent or ensure the ligand used can facilitate the reduction. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Base is too strong for other functional groups present. | 1. Lower the reaction temperature and increase reaction time.2. Switch to a milder base (e.g., K₂CO₃ or even NaHCO₃) and screen solvents. |
| Product is Impure After Column | 1. Co-elution with boron-derived impurities.2. Incomplete reaction. | 1. After workup, wash the organic layer with 1M NaOH to remove excess boronic acid and its byproducts.2. Allow the reaction to run longer or slightly increase the temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally powerful and reliable pathway to synthesize valuable 2-amino-5-arylfuran derivatives from 5-Bromofuran-2-amine. Success hinges on a rational understanding of the substrate's electronic nature and a deliberate choice of a highly active catalyst system. By employing bulky, electron-rich phosphine ligands and ensuring meticulous control over the reaction atmosphere, researchers can overcome the inherent challenges of this electron-rich substrate. The protocol and troubleshooting guide presented here offer a robust framework for the efficient and reproducible synthesis of these important molecular scaffolds, empowering innovation in pharmaceutical and materials science discovery.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molinari, F. & Chesters, N. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
Carrow, B. P. & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Barancelli, D. A., et al. (2014). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. ResearchGate. [Link]
-
Jesik, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. [Link]
-
Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
-
Alonso, F., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2025). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
5-Bromofuran-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Furan Moiety in Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl groups while offering distinct electronic and steric properties. This five-membered aromatic heterocycle can enhance metabolic stability, modulate drug-receptor interactions, and improve overall bioavailability.[1] The diverse therapeutic potential of furan-containing compounds is well-documented, with applications spanning antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Within this valuable class of building blocks, 5-bromofuran-2-amine emerges as a particularly strategic starting material. Its bifunctional nature, featuring a nucleophilic amino group and a bromine atom amenable to a wide array of cross-coupling reactions, allows for the divergent synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications and protocols for leveraging 5-bromofuran-2-amine in the synthesis of novel therapeutic agents.
Physicochemical Properties and Reactivity Profile
5-Bromofuran-2-amine is a stable, crystalline solid at room temperature. A summary of its key properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrNO | [3] |
| Molecular Weight | 161.98 g/mol | [3] |
| Appearance | Solid | N/A |
| Purity (typical) | ≥98% | [3] |
The reactivity of 5-bromofuran-2-amine is dictated by its two primary functional groups: the 2-amino group and the 5-bromo substituent.
-
The 2-Amino Group: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile.[4] This site readily participates in reactions such as N-acylation, sulfonylation, and reductive amination. The amino group is also a directing group in electrophilic aromatic substitution, though the inherent reactivity of the furan ring is complex.
-
The 5-Bromo Substituent: The bromine atom at the 5-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, making it a cornerstone of modern synthetic medicinal chemistry.
Key Synthetic Transformations and Protocols
The true power of 5-bromofuran-2-amine as a building block is realized through its participation in a variety of robust and well-established chemical transformations. The following sections provide detailed, field-proven protocols for some of the most critical reactions, with explanations of the underlying principles.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the furan core and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many kinase inhibitors and other therapeutic agents.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond of the furan.
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich ligands often enhance catalytic activity.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 5-Aryl-furan-2-amine Derivatives
Materials:
-
5-Bromofuran-2-amine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromofuran-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-furan-2-amine.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, coupling the 5-position of the furan ring with a primary or secondary amine. This is a highly valuable reaction for expanding the chemical space around the furan core, enabling the introduction of various amine-containing side chains that can modulate solubility, basicity, and biological activity.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: A palladium source, often in the +2 oxidation state, is used in combination with a ligand to form the active Pd(0) catalyst in situ.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing catalyst decomposition.
-
Base: A non-nucleophilic base is required to deprotonate the amine substrate, making it a more effective nucleophile.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the basic and organometallic intermediates.
Experimental Protocol: Synthesis of N-Substituted-5-aminofuran-2-amines
Materials:
-
5-Bromofuran-2-amine
-
Primary or secondary amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add 5-bromofuran-2-amine (1.0 mmol) and the desired amine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-substituted-5-aminofuran-2-amine.
N-Acylation of the 2-Amino Group
N-acylation is a fundamental transformation that converts the primary amine of 5-bromofuran-2-amine into an amide. This reaction is crucial for introducing a variety of functional groups and for building more complex molecular scaffolds, such as those found in many enzyme inhibitors.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides or anhydrides are highly reactive electrophiles that readily react with the nucleophilic amine.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.
-
Solvent: An inert, aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.
Experimental Protocol: Synthesis of N-(5-bromofuran-2-yl)amides
Materials:
-
5-Bromofuran-2-amine
-
Acyl chloride or anhydride (1.1 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon source
Procedure:
-
Dissolve 5-bromofuran-2-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain the pure N-(5-bromofuran-2-yl)amide.
DOT Diagram: Divergent Synthesis Pathways
Caption: Divergent synthesis from 5-bromofuran-2-amine.
Application in Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme. The 2-aminofuran moiety can serve as a bioisosteric replacement for more common hinge-binding motifs like aminopyrimidines or indazoles. By utilizing the synthetic handles of 5-bromofuran-2-amine, medicinal chemists can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
For example, a common strategy in kinase inhibitor design involves a central hinge-binding heterocycle decorated with a solubilizing group and a group that extends into a hydrophobic pocket. Using 5-bromofuran-2-amine, one could envision a synthetic strategy where the 2-amino group is first acylated or functionalized to interact with the kinase hinge region. Subsequently, a Suzuki-Miyaura or Buchwald-Hartwig reaction at the 5-position can be used to install a variety of substituents to probe the hydrophobic pocket and optimize potency and selectivity.
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling 5-bromofuran-2-amine and its derivatives.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Conclusion
5-Bromofuran-2-amine is a high-value building block for medicinal chemistry, offering two distinct and versatile points for molecular elaboration. Its strategic use in palladium-catalyzed cross-coupling reactions and standard amine derivatizations provides a powerful platform for the synthesis of diverse and complex molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this scaffold in the quest for novel and improved therapeutics.
References
- Khan, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules, 25(3), 534.
- Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. (n.d.).
- US Patent US7,709,505B2. (2010).
- US Patent US9,364,482B2. (2016).
- US Patent US7,910,605B2. (2011).
- US Patent US7,408,069B2. (2008).
- 5-bromofuran-2-amine | CAS: 1227960-42-0 | Chemical Product. (n.d.). Finetech Industry Limited.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1).
- Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. (2018). Bioorganic & Medicinal Chemistry Letters, 28(4), 647-652.
- Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2020). European Journal of Medicinal Chemistry, 187, 111956.
- Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. (2012). Journal of Visualized Experiments, (68), e4291.
- Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. (2012). Organic & Biomolecular Chemistry, 10(35), 7083-7092.
- US Patent US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- US Patent US20230339876A1. (2023). Process for preparing aminofuranes.
- Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). European Journal of Medicinal Chemistry, 41(8), 987-992.
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
- Reactivity of Benzofuran Derivatives. (2014).
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
Sources
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. 5-bromofuran-2-amine | CAS: 1227960-42-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. researchgate.net [researchgate.net]
Application Note: Buchwald-Hartwig Amination of 5-Bromofuran-2-amine Scaffolds
This Application Note and Protocol guide is designed for researchers utilizing 5-Bromofuran-2-amine and its derivatives in Buchwald-Hartwig amination reactions.[1]
Executive Summary & Strategic Context
5-Bromofuran-2-amine represents a highly specialized and chemically fragile bifunctional scaffold.[1] Its utility in medicinal chemistry—specifically in the synthesis of furan-based kinase inhibitors and antibiotics—is often limited by the inherent instability of the electron-rich 2-aminofuran core.[1]
In the context of Buchwald-Hartwig amination, this molecule presents a chemoselectivity paradox :
-
As a Nucleophile (Amine source): The free amine (-NH₂) is prone to oxidation and the furan ring is susceptible to ring-opening polymerization under acidic or high-temperature conditions.[1]
-
As an Electrophile (Halide source): The C-Br bond at the 5-position is deactivated compared to standard aryl bromides due to the electron-rich nature of the amino-substituted furan ring.[1]
Core Directive: This guide prioritizes the stabilized synthetic route . We assume the user intends to either (A) synthesize a 5-amino-furan derivative via coupling of a 5-bromofuran precursor, or (B) couple a protected 5-bromofuran-2-amine with an aryl halide.[1] Direct coupling of the free base 5-bromofuran-2-amine is not recommended due to rapid decomposition.[1]
Mechanistic Challenges & Catalyst Selection
The "Heterocycle Poisoning" Effect
Five-membered heterocycles, particularly amino-furans, can coordinate to Palladium(II) species, arresting the catalytic cycle.[1] This "poisoning" typically occurs prior to reductive elimination.[1]
-
Solution: Use bulky, electron-rich biarylphosphine ligands (Dialkylbiarylphosphines).[1] These ligands sterically crowd the metal center, preventing non-productive coordination of the heterocycle and accelerating the rate-limiting reductive elimination step.[1]
Ligand Selection Matrix
Based on recent high-throughput experimentation (HTE) data for heteroaryl couplings:
| Ligand | Role | Recommendation Status | Rationale |
| tBuBrettPhos | Primary Choice | Highly Recommended | Specifically engineered for 5-membered heterocycles (imidazoles, furans).[1] Excellent for primary amines.[1] |
| XPhos | Secondary Choice | Recommended | Robust generalist.[1] Good for secondary amines and electron-rich aryl bromides.[1] |
| RuPhos | Specialized | Conditional | Use if coupling secondary amines with high steric hindrance.[1] |
| BINAP/DPPF | Legacy | Not Recommended | Often lead to dehalogenation or low conversion in furan systems.[1] |
Experimental Protocols
Protocol A: Synthesis of 5-Amino-Furan Derivatives (The "Standard" Route)
Use this protocol if you are reacting a 5-bromo-furan derivative with an external amine.[1]
Target: Coupling of 5-bromo-2-substituted-furan with an amine (
Reagents & Materials
-
Substrate: 5-Bromo-2-furoate or 5-Bromo-2-alkylfuran (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst Precursor: Pd₂(dba)₃ (1.0 – 2.0 mol%) or [Pd(allyl)Cl]₂[1][2]
-
Ligand: tBuBrettPhos (2.0 – 4.0 mol%)[1]
-
Note: L:Pd ratio should be 2:1 for monodentate ligands.[1]
-
-
Base: LiHMDS (Lithium hexamethyldisilazide) (2.2 equiv) or NaOtBu (1.4 equiv)[1]
-
Critical: LiHMDS is preferred for sensitive furan substrates to prevent base-mediated decomposition.[1]
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step Workflow
-
Inert Environment Setup: Flame-dry a resealable Schlenk tube or pressure vial equipped with a magnetic stir bar.[1] Allow to cool under a stream of Argon.[1]
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and tBuBrettPhos (20 mg, 0.04 mmol) in 1 mL of solvent. Stir at RT for 5 minutes until the solution turns from dark purple to orange-brown (indicating active
generation).
-
-
Reagent Addition:
-
Reaction Initiation:
-
Thermal Activation:
-
Workup (Crucial for Stability):
-
Cool to room temperature.[1]
-
Dilute with EtOAc and wash immediately with saturated NaHCO₃.[1] Avoid acidic washes (e.g., 1M HCl) as this will hydrolyze the enamine-like furan-amine bond.[1]
-
Dry over Na₂SO₄ and concentrate.[1]
-
Purify via flash chromatography on neutral alumina or silica pre-treated with 1% Triethylamine (to maintain basicity).[1]
-
Protocol B: Coupling Involving 5-Bromofuran-2-amine (The "Protected" Route)
Use this protocol if you must use the bifunctional 5-bromofuran-2-amine scaffold.[1]
Prerequisite: The amine moiety MUST be protected (e.g., Boc, Acetyl) prior to coupling.[1] Free 5-bromofuran-2-amine will polymerize under Buchwald conditions.[1]
Substrate: tert-butyl (5-bromofuran-2-yl)carbamate.[1]
Reagents
-
Electrophile: tert-butyl (5-bromofuran-2-yl)carbamate (1.0 equiv)[1]
-
Nucleophile: Aryl/Alkyl Amine (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) - Milder base required to preserve Boc group.[1]
Workflow Modifications
-
Temperature Control: Run at 80 °C . Higher temperatures (100 °C+) risk Boc-deprotection followed by decomposition.[1]
-
Order of Addition: Add the base last to prevent premature degradation of the bromofuran carbamate.
-
Purification: The product will be a N,N-disubstituted furan-2-amine derivative.[1] Store under inert atmosphere at -20 °C.
Visualizing the Reaction Pathway
The following diagram illustrates the catalytic cycle, highlighting the specific "poisoning" pathways relevant to furan-amines and the stabilization provided by bulky ligands.
Figure 1: Catalytic cycle of Buchwald-Hartwig amination on furan scaffolds.[1] Note the critical role of bulky ligands in preventing catalyst poisoning.[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch ligand to tBuBrettPhos or AdBrettPhos . Increase catalyst loading to 5 mol%. |
| Dehalogenation (Furan-H) | Switch solvent to Toluene.[1] Avoid isopropanol or secondary alcohol solvents.[1] | |
| Black Precipitate (Pd Black) | Ligand dissociation | Ensure Ligand:Pd ratio is strictly > 1.5:1 (ideally 2:1).[1] Add ligand before heating.[1] |
| Product Decomposition on Silica | Acid sensitivity | Use Neutral Alumina or pre-wash Silica with 1% Et₃N/Hexane.[1] |
References
-
Maitro, G., et al. (2021).[1] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. National Institutes of Health (NIH).[1]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[1] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[1][3]
-
BenchChem. (2025).[1] Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran: Application Notes.
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1][4]
Sources
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note: Protecting Group Strategies for 5-Bromofuran-2-amine Synthesis
Executive Summary
The synthesis of 5-bromofuran-2-amine presents a unique challenge in heterocyclic chemistry: the inherent instability of the electron-rich 2-aminofuran core. Unlike their benzene analogues (anilines), 2-aminofurans function electronically as cyclic dienamines. In the presence of oxygen, acid, or light, the free amine rapidly undergoes oxidative polymerization or hydrolytic ring-opening.
This Application Note details the Curtius Rearrangement Strategy as the primary method for accessing this scaffold.[1] We prioritize the tert-butyloxycarbonyl (Boc) protecting group, which serves a dual purpose: it sterically protects the nitrogen and electronically deactivates the furan ring enough to prevent degradation while allowing controlled electrophilic substitution (bromination).
The "Dienamine" Challenge: Why Protection is Non-Negotiable
The 2-aminofuran system is not a stable aromatic amine; it is a masked acyclic nitrile/ester. The lone pair on the nitrogen donates density into the ring, making the C5 and C3 positions hyper-nucleophilic. Without an electron-withdrawing protecting group (PG), the ring is susceptible to immediate oxidation.
Mechanism of Degradation
The following diagram illustrates the instability of the free amine versus the stabilized protected form.
Figure 1: Stability profile of 2-aminofuran species. The free amine is a transient intermediate that degrades rapidly, whereas the carbamate-protected form is chemically stable.
Strategic Analysis: Route Selection
Two primary routes exist for synthesizing the target. Route A is preferred for scale-up due to the commercial availability of the brominated starting material and the avoidance of handling the unbrominated, more sensitive Boc-2-aminofuran intermediate.
| Feature | Route A: Pre-Bromination (Recommended) | Route B: Post-Bromination |
| Starting Material | 5-Bromo-2-furoic acid | 2-Furoic acid |
| Key Step | Curtius Rearrangement (DPPA) | Bromination (NBS) of Boc-amine |
| Stability Risk | Low (Bromine stabilizes the acid) | Medium (Boc-2-aminofuran is sensitive) |
| Atom Economy | High (Direct conversion) | Lower (Two-step sequence) |
| Yield | 65–80% | 50–65% (over 2 steps) |
Detailed Protocols
Protocol A: The "One-Pot" Curtius Rearrangement (Recommended)
Objective: Synthesis of tert-butyl (5-bromofuran-2-yl)carbamate directly from 5-bromo-2-furoic acid. Principle: Diphenylphosphoryl azide (DPPA) converts the carboxylic acid to an acyl azide, which rearranges thermally to an isocyanate. The isocyanate is trapped in situ by tert-butanol (t-BuOH).
Reagents & Materials
-
Substrate: 5-Bromo-2-furoic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent/Trap: tert-Butanol (t-BuOH) (anhydrous, 10–15 volumes)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.
-
Dissolution: Add 5-bromo-2-furoic acid (e.g., 5.0 g, 26.2 mmol) and anhydrous t-BuOH (50 mL). The acid may not fully dissolve at RT.
-
Activation: Add TEA (3.18 g, 4.4 mL, 31.4 mmol) dropwise. The solution should clarify.
-
Azidation: Add DPPA (7.93 g, 6.2 mL, 28.8 mmol) dropwise over 10 minutes at room temperature.
-
Caution: DPPA is toxic. Handle in a fume hood.
-
-
Rearrangement: Heat the mixture gradually to reflux (approx. 85°C).
-
Observation: Nitrogen gas evolution will be observed as the acyl azide converts to the isocyanate.[2]
-
-
Reaction Duration: Maintain reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting acid spot (baseline) should disappear, and a new non-polar spot (Rf ~0.6) should appear.
-
Workup:
-
Purification: Silica gel chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).
-
Note: The product is a white to off-white solid.[6] Store at 4°C.
-
Protocol B: Post-Synthetic Bromination
Objective: Bromination of tert-butyl furan-2-ylcarbamate (if starting from 2-furoic acid). Reagent: N-Bromosuccinimide (NBS) is used as a mild source of electrophilic bromine.
Step-by-Step Methodology
-
Preparation: Dissolve tert-butyl furan-2-ylcarbamate (1.0 equiv) in THF (10 volumes). Cool to -78°C (Dry ice/Acetone bath).
-
Scientific Rationale: Low temperature prevents over-bromination and oxidative ring opening.
-
-
Addition: Add NBS (1.05 equiv) dissolved in THF dropwise over 30 minutes.
-
Protect from light: Wrap the flask in aluminum foil to prevent radical side reactions.
-
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench unreacted bromine.
-
Extraction: Extract with Diethyl Ether. Wash with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Experimental Workflow Diagram
Figure 2: Synthetic workflow for the generation and handling of the protected amine.
QC & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidative decomposition of the furan ring. | Ensure strict exclusion of O₂. Lower reaction temperature if using Protocol B. |
| Low Yield (Curtius) | Incomplete trapping of isocyanate. | Use anhydrous t-BuOH. Ensure reflux is vigorous enough to drive N₂ evolution. |
| Product turns brown on storage | Acid trace or light sensitivity. | Store solid under Argon at -20°C. Ensure all acid traces are removed during workup (NaHCO₃ wash). |
| NMR: Missing C5 Proton | Successful bromination. | In ¹H NMR, the starting material shows signals for H3, H4, H5. The product will only show H3 and H4 (doublets, J ~3.5 Hz). |
References
-
Instability of 2-Aminofurans: Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II.
-
Curtius Rearrangement with DPPA: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[7] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
Synthesis of tert-butyl furan-2-ylcarbamate: Specific protocols adapted from: Organic Process Research & Development and related patent literature for furan-based kinase inhibitors.
-
Electrophilic Substitution of Furans: Gronowitz, S. (Ed.). (1991).[8] Thiophene and Its Derivatives (Comparison of reactivity with Furans). Wiley-Interscience.
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
procedure for converting 5-bromo-2-furoic acid to amine
Application Note: Strategic Conversion of 5-Bromo-2-furoic Acid to Protected Aminofurans
Executive Summary
This guide details the protocol for converting 5-bromo-2-furoic acid to 5-bromo-2-aminofuran derivatives. Crucial Note: Free 2-aminofurans are inherently unstable, prone to rapid oxidative decomposition and ring-opening hydrolysis. Therefore, this protocol targets the synthesis of the stable tert-butyl (5-bromofuran-2-yl)carbamate (Boc-protected amine) via a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA). This approach ensures high yield, safety, and shelf-stability of the resulting building block for downstream medicinal chemistry.
Strategic Analysis & Mechanistic Insight
The Instability Challenge
Unlike benzene analogs, the furan ring is electron-rich and sensitive to acid catalysis. The free amine (5-bromo-2-furanamine) exists in equilibrium with its imine tautomer, which rapidly hydrolyzes to open-chain nitriles or polymerizes.
-
Direct Amidation/Reduction: Not viable due to over-reduction of the furan ring.
-
Hofmann Rearrangement: Often requires strong basic/oxidative conditions incompatible with the halogenated furan.
-
Selected Strategy (Curtius): The Curtius rearrangement proceeds under neutral conditions. By trapping the intermediate isocyanate with tert-butanol (t-BuOH), we lock the nitrogen into a carbamate, preventing the unstable free amine from forming until deprotection is strictly required.
Reaction Pathway
The transformation proceeds through three distinct phases in a single reactor:
-
Activation: Formation of the acyl azide using DPPA.
-
Rearrangement: Thermal decomposition of the acyl azide to the isocyanate (release of N₂).
-
Trapping: Nucleophilic addition of t-BuOH to the isocyanate to yield the Boc-carbamate.
Figure 1: Mechanistic flow of the one-pot Curtius rearrangement for furan derivatives.
Detailed Experimental Protocol
Target Product: tert-Butyl (5-bromofuran-2-yl)carbamate Scale: 10 mmol (adaptable)
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| 5-Bromo-2-furoic acid | 190.98 | 1.0 | 1.91 g | Substrate |
| DPPA (Diphenylphosphoryl azide) | 275.20 | 1.1 | 3.03 g (2.4 mL) | Azide Source |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.21 g (1.7 mL) | Base |
| tert-Butanol (t-BuOH) | 74.12 | 20.0 | ~19 mL | Trapping Agent/Co-solvent |
| Toluene (Anhydrous) | 92.14 | N/A | 30 mL | Solvent |
Equipment:
-
100 mL Round-bottom flask (2-neck) equipped with a reflux condenser.
-
Nitrogen/Argon inlet.
-
Oil bath with temperature control.
Step-by-Step Procedure
Step 1: Acyl Azide Formation (Activation)
-
Charge the flask with 5-bromo-2-furoic acid (1.91 g) and Toluene (30 mL) under an inert atmosphere.
-
Add Triethylamine (1.7 mL) via syringe. The mixture may become clear as the salt forms.
-
Add DPPA (2.4 mL) dropwise over 5 minutes at room temperature (20–25 °C).
-
Stir at room temperature for 1.0 hour .
-
Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of the acid and formation of a non-polar spot (acyl azide).
-
Step 2: Rearrangement & Trapping
-
Add tert-Butanol (19 mL) to the reaction mixture.
-
Note: Alternatively, if high concentrations are required, use 5-10 equiv of t-BuOH, but excess ensures rapid trapping.
-
-
Heat the reaction mixture slowly to 80–90 °C .
-
Observation: Evolution of nitrogen gas (bubbling) will occur. Ensure the condenser is functioning.
-
Maintain reflux for 4–6 hours .
-
Monitoring: Monitor the disappearance of the acyl azide peak (IR: ~2140 cm⁻¹) or by TLC.
-
Step 3: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Wash sequentially with:
-
5% Citric acid or 0.1 M HCl (2 x 30 mL) – Removes Et₃N and phosphate byproducts.
-
Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid/phenols.
-
Brine (30 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: The crude oil is often pure enough, but if necessary, purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
-
Product Appearance: Off-white to pale yellow solid.
-
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Moisture Control | Urea formation (dimer) instead of carbamate. | Ensure all glassware is flame-dried; use anhydrous toluene. Water hydrolyzes the isocyanate to the amine, which reacts with remaining isocyanate to form urea. |
| Temperature | Decomposition / Blackening. | Do not exceed 100 °C. Furans are thermally sensitive. If reaction is slow, add catalytic DBTL (Dibutyltin dilaurate). |
| Safety | Rapid gas evolution. | Heat slowly during the transition from 25 °C to 80 °C to control N₂ release. |
Deprotection (If Free Amine is Required)
Caution: Perform this immediately before use.
-
Dissolve the Boc-carbamate in Dichloromethane (DCM) .
-
Add Trifluoroacetic acid (TFA) (10–20 equiv) at 0 °C.
-
Stir for 1–2 hours.
-
Concentrate in vacuo without heating.
-
Do not neutralize to the free base if possible; use the trifluoroacetate salt directly in the next coupling reaction to avoid decomposition.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][7][8] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
- Wolff, J. J. (2004). Furan and Its Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 9). Thieme.
-
Li, J. J. (2014). Curtius Rearrangement. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 182-183). Springer.
-
ChemicalBook. (n.d.). 5-Bromo-2-furoic acid Properties and Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. tcichemicals.com [tcichemicals.com]
Application Note: Nucleophilic Substitution & Functionalization of 5-Bromofuran-2-amine
The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges associated with 5-Bromofuran-2-amine , a highly reactive and unstable heterocyclic scaffold, and provides actionable protocols for its functionalization.
Executive Summary & Molecule Profile
5-Bromofuran-2-amine is a "deceptive" scaffold. While it appears structurally simple, the combination of an electron-rich furan ring, a strong electron-donating amine group (
Unlike pyridine or nitro-benzene derivatives, this molecule resists classical Nucleophilic Aromatic Substitution (
Core Directive: This guide pivots from attempting impossible classical
Chemical Profile
| Property | Description | Implication for Protocol |
| Electronic State | Deactivated toward | |
| Stability | Low (Oxidation/Polymerization prone) | CRITICAL: Do not isolate free amine. Generate in situ or use N-protected forms (Boc/Ac). |
| C5 Reactivity | C-Br Bond ( | Requires Pd/Ni catalysis for substitution (Suzuki, Buchwald-Hartwig). |
| N2 Reactivity | Nucleophilic Lone Pair | Must be "masked" (protected) to prevent catalyst poisoning or side reactions. |
Mechanistic Insight: Why Classical Fails
To substitute the bromine at C5 with a nucleophile (Nu), one might propose an addition-elimination mechanism (
-
Electronic Repulsion: The furan ring has 6
-electrons distributed over 5 atoms, creating a high electron density that repels anionic nucleophiles. -
Lack of Stabilization: The intermediate Meisenheimer complex (anionic sigma-complex) cannot be stabilized because there are no strong electron-withdrawing groups (like
or ) to delocalize the negative charge. The amine group ( ) actually destabilizes this intermediate via electron donation (+M effect).
The Solution: Palladium-Catalyzed Substitution
The "substitution" is achieved via a catalytic cycle where the metal inserts into the C-Br bond.
Pathway: Oxidative Addition
Figure 1: Catalytic cycle for the functionalization of 5-bromofuran-2-amine derivatives. Note that N-protection (e.g., N-Boc) is required to prevent the amine from binding to the Pd center.
Detailed Experimental Protocols
Phase 1: Stabilization (Mandatory Precursor Synthesis)
Before attempting substitution at the bromine, you must protect the amine. The free amine is too unstable for reliable cross-coupling.
Target: tert-butyl (5-bromofuran-2-yl)carbamate.
Reagents:
-
5-Bromo-2-furoic acid (Stable precursor)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (
)[1] -
tert-Butanol (
-BuOH)
Protocol:
-
Dissolution: Dissolve 5-bromo-2-furoic acid (10 mmol) in anhydrous toluene (50 mL) under
atmosphere. -
Activation: Add
(11 mmol) followed by DPPA (10.5 mmol). Stir at room temperature for 30 minutes. -
Curtius Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of
gas indicates the formation of the isocyanate intermediate. -
Trapping: Add excess
-BuOH (50 mmol) and reflux (100°C) for 12 hours. -
Workup: Cool to RT. Wash with saturated
and brine. Dry organic layer over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: A stable, crystalline solid ready for cross-coupling.
-
Phase 2: Nucleophilic Substitution via Suzuki-Miyaura Coupling
This protocol replaces the Bromine (C5) with an Aryl/Heteroaryl group.
Reagents:
-
Substrate: tert-butyl (5-bromofuran-2-yl)carbamate (1.0 equiv)
-
Nucleophile: Arylboronic acid (
) (1.5 equiv) -
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial or Schlenk tube, combine the N-Boc substrate, arylboronic acid, and Pd catalyst.
-
Inerting: Seal the vessel and purge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Note: Monitor by TLC/LCMS. The disappearance of the bromide starting material is usually rapid.
-
-
Scavenging: If Pd residues are high, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
-
Isolation: Filter through Celite, dilute with EtOAc, wash with water, and concentrate.
Phase 3: Nucleophilic Substitution via Buchwald-Hartwig Amination
This protocol replaces the Bromine (C5) with a second Amine (C-N bond formation).
Reagents:
-
Catalyst System:
(2 mol%) + XPhos (4 mol%)-
Rationale: XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-rich furan-bromide bond.
-
-
Base:
(Sodium tert-butoxide) (1.5 equiv) -
Solvent: Toluene (anhydrous)
Protocol:
-
Pre-complexation: Stir
and XPhos in toluene for 10 mins under Argon to generate the active species. -
Addition: Add the N-Boc protected bromofuran and the secondary amine nucleophile (e.g., Morpholine).
-
Base Addition: Add
in one portion (glovebox preferred or rapid addition under Ar flow). -
Heating: Heat to 100°C for 12 hours.
-
Workup: Filter through a silica plug to remove inorganic salts and palladium black.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and validated solutions for this specific scaffold.
| Issue | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition; Ligand dissociation. | Switch to bidentate ligands (dppf, Xantphos) or increase ligand/metal ratio. |
| Ring Opening/Tarry Product | Acidic instability of furan; Oxidation of free amine. | Ensure all bases are inorganic ( |
| Low Conversion | Electron-rich C-Br bond is sluggish to Oxidative Addition. | Use electron-rich phosphine ligands (dialkylbiaryl phosphines like XPhos or BrettPhos) to boost Pd(0) nucleophilicity. |
| Protodebromination (H replaces Br) | Hydride source present; reductive elimination of H-Pd-Ar. | Use strictly anhydrous solvents. Avoid alcohols (except in Suzuki where water is biphasic). |
References
-
Synthesis of 5-Bromo-2-furfural (Precursor Stability): Wu, X., Peng, X., Dong, X., & Dai, Z. (2009). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide. Asian Journal of Chemistry.
-
Reactivity of 2-Aminofurans (BenchChem Technical Note): BenchChem Technical Support. (2025).[2][3][4][5] Synthesis and Stability of 2-Aminofurans: Troubleshooting Guide.
-
Palladium-Catalyzed Cross-Coupling Protocols: National Institutes of Health (NIH). (2015).[6][7] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
-
Nucleophilic Substitution Trends in Heterocycles: Chemistry LibreTexts. (2023). Nucleophilic Substitution Mechanisms in Heterocyclic Amines.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maximizing the Shelf Life of Aminofurans
Welcome to the technical support center dedicated to the optimal storage and handling of aminofuran derivatives. As a class of compounds with significant potential in drug discovery and materials science, ensuring their stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you maximize the shelf life of your valuable aminofuran samples.
Understanding Aminofuran Stability: A Balancing Act
Aminofurans are heterocyclic compounds that incorporate both a furan ring and an amino group. This combination of functionalities, while synthetically versatile, also introduces inherent stability challenges. The electron-rich nature of the furan ring makes it susceptible to oxidation and acid-catalyzed degradation, while the amino group can undergo oxidation and other reactions. The interplay between these two moieties dictates the overall stability of the molecule. For instance, the position of the amino group on the furan ring and the presence of other substituents can significantly influence the compound's susceptibility to degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause aminofuran degradation?
A1: The degradation of aminofurans is primarily driven by four key environmental factors:
-
Oxygen: The electron-rich furan ring is prone to oxidation, which can lead to the formation of ring-opened products, epoxides, and other degradation products.[2] The amino group can also be oxidized.
-
Light: Many organic molecules, including heterocyclic compounds, are photosensitive. Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways. For aminofurans, this can lead to increased rates of oxidation, hydrolysis, and potential polymerization or rearrangement reactions.[4]
-
Moisture and pH: Amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This moisture can lead to hydrolysis of the aminofuran or other sensitive functional groups within the molecule. The pH of the local environment is also critical; acidic conditions can promote the ring-opening of the furan moiety, while both acidic and basic conditions can catalyze other degradation reactions.[5][6]
Q2: What is the ideal temperature for storing aminofurans?
A2: For long-term storage, it is recommended to store aminofurans at -20°C or below . This significantly slows down the rate of potential degradation reactions. For short-term storage (i.e., daily use), refrigeration at 2-8°C is acceptable for many derivatives, but this should be evaluated on a case-by-case basis. Always refer to the supplier's specific storage recommendations. Studies on related heterocyclic amines have shown that increased storage temperatures lead to a higher formation of degradation products.[7]
Q3: How should I handle aminofurans that are sensitive to air and moisture?
A3: Air- and moisture-sensitive aminofurans should be handled under an inert atmosphere, such as nitrogen or argon.[8] This can be achieved using a glove box or Schlenk line techniques. When not in a controlled atmosphere, containers should be tightly sealed. For compounds packaged under an inert atmosphere, it is crucial to maintain this environment after opening. This can be done by backfilling the container with an inert gas before resealing. The use of desiccants in storage containers can also help to control moisture.[9]
Q4: What type of container is best for storing aminofurans?
A4: The choice of container is critical for maintaining the integrity of your aminofuran samples. Here are some key considerations:
-
Material: Borosilicate glass (e.g., Pyrex®) is generally a good choice due to its chemical resistance.
-
Light Protection: For light-sensitive compounds, use amber glass vials or wrap clear vials in aluminum foil to protect them from light.[10]
-
Sealing: Use vials with tight-fitting screw caps that have a chemically resistant liner, such as PTFE (Teflon®). For highly sensitive compounds, consider ampulizing under an inert atmosphere for long-term storage.
Q5: I've noticed a change in the color of my aminofuran sample. What does this indicate?
A5: A change in color, such as yellowing or darkening, is often a visual indicator of degradation. This can be due to the formation of oxidized byproducts or polymeric impurities. If you observe a color change, it is advisable to re-analyze the purity of the sample before use. Colorimetric sensors have been developed to detect amine degradation, highlighting the link between chemical changes and visual appearance.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of aminofurans and provides a logical approach to troubleshooting.
Problem 1: Sample Discoloration (Yellowing/Browning)
-
Potential Cause: Oxidation of the furan ring or the amino group. This is one of the most common degradation pathways for aminofurans.[2]
-
Troubleshooting Steps:
-
Assess Purity: Analyze the sample using an appropriate analytical technique (e.g., HPLC, LC-MS, NMR) to determine the purity and identify potential degradation products.
-
Review Storage Conditions:
-
Was the sample stored under an inert atmosphere?
-
Was the container properly sealed?
-
Was the sample protected from light?
-
Was the storage temperature appropriate?
-
-
Corrective Actions:
-
If the sample is still of acceptable purity, store it under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial at -20°C or below.
-
If the sample has significantly degraded, it may need to be repurified or discarded.
-
For future storage, consider adding an antioxidant to the solvent if the aminofuran is stored in solution, though compatibility should be verified.[12][13]
-
-
Problem 2: Reduced Purity or Presence of Unexpected Peaks in Analysis
-
Potential Cause: This could be due to several degradation pathways, including hydrolysis, ring-opening, or the formation of adducts.
-
Troubleshooting Steps:
-
Identify Degradation Products: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the impurities. Common degradation products of furan-containing compounds include ring-opened species, while amines can degrade through various oxidative pathways.[14][15][16]
-
Correlate to Storage Conditions:
-
Hydrolysis Products: The presence of hydroxylated or ring-opened products may indicate exposure to moisture.
-
Oxidation Products: The presence of N-oxides, epoxides, or other oxygenated species suggests exposure to air.
-
Adducts: If stored in a solvent, the aminofuran may have reacted with the solvent or impurities within it.
-
-
Corrective Actions:
-
Implement stricter control over the storage environment (inert atmosphere, desiccation, purified solvents).
-
Evaluate the pH of any solutions; aminofurans can be sensitive to acidic conditions which can catalyze ring-opening.[5]
-
-
Problem 3: Poor Solubility or Presence of Precipitate
-
Potential Cause: Formation of insoluble degradation products, polymers, or a salt if the aminofuran has reacted with an acidic component in the environment.
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its nature.
-
Review Storage History:
-
Has the sample undergone multiple freeze-thaw cycles? This can sometimes affect the solubility of compounds.
-
Was the sample stored in a solution that may have become supersaturated at lower temperatures?
-
-
Corrective Actions:
-
If the precipitate is a degradation product, the sample may need to be repurified.
-
If it is due to solubility issues, gentle warming and sonication may redissolve the compound. However, be cautious as heat can accelerate degradation.
-
For long-term storage in solution, ensure the chosen solvent and concentration are appropriate for the storage temperature.
-
-
Visualizing Degradation Pathways and Troubleshooting
To better understand the potential degradation pathways and the logic of troubleshooting, the following diagrams are provided.
Diagram 1: Potential Degradation Pathways of Aminofurans
Caption: A logical workflow for addressing aminofuran stability issues.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (long-term) 2-8°C (short-term) | Minimizes the rate of all degradation reactions. [4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the furan ring and amino group. [8] |
| Light | In the dark (Amber vials or foil-wrapped) | Prevents photodegradation. [10] |
| Moisture | Dry (Use of desiccants) | Prevents hydrolysis and potential ring-opening. [9] |
| Container | Tightly sealed borosilicate glass with PTFE liner | Ensures chemical compatibility and prevents exposure to the atmosphere. |
| pH (in solution) | Neutral to slightly basic (if possible) | Avoids acid-catalyzed ring-opening of the furan. [5] |
Experimental Protocol: Accelerated Stability Study
To proactively assess the stability of a new aminofuran derivative, an accelerated stability study can be performed.
Objective: To determine the short-term stability of an aminofuran under elevated temperature and exposure to air and light.
Materials:
-
Aminofuran sample
-
Clear and amber glass vials with PTFE-lined caps
-
Oven set to 40°C
-
UV lamp (optional, for photostability)
-
Analytical balance
-
HPLC or LC-MS system with a suitable column and mobile phase
-
Inert gas (nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the aminofuran into several clear and amber vials.
-
Prepare a control sample by flushing an amber vial with inert gas, sealing it tightly, and storing it at -20°C.
-
-
Stress Conditions:
-
Thermal Stress: Place one set of clear and amber vials in an oven at 40°C.
-
Photostability (optional): Place another set of clear vials under a UV lamp at a controlled distance and temperature.
-
Air Exposure: Leave one set of clear and amber vials on the benchtop at ambient temperature, exposed to light and air.
-
-
Time Points:
-
Analyze the samples at initial time (T=0) and at regular intervals (e.g., 24, 48, 72 hours, and 1 week).
-
-
Analysis:
-
At each time point, dissolve the sample in a suitable solvent and analyze by HPLC or LC-MS.
-
Determine the purity of the sample and quantify any new peaks that appear.
-
-
Data Interpretation:
-
Compare the purity of the stressed samples to the control sample.
-
A significant decrease in purity or the appearance of new peaks indicates instability under the tested conditions. This information can then be used to define the optimal long-term storage conditions.
-
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2025). [Analysis and identification of degradation products of buagafuran by high performance liquid chromatography-diode array detection-tandem mass spectrometry]. Retrieved from [Link]
- Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978.
- Palmers, S., Grauwet, T., Buvé, C., Van de Vondel, L., Kebede, B. T., Hendrickx, M. E., & Van Loey, A. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161–169.
- Szatylowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6293.
-
PubMed. (n.d.). [Analysis of the degrading products of carbofuran by Sphingomonas sp. with GC/MS and GC/FTIR]. Retrieved from [Link]
- Chen, B. H., & Wang, C. Y. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415–1420.
- ACS Publications. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Ring opening reactions of furans. Retrieved from [Link]
- MDPI. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment.
- ACS Omega. (2019).
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
- SciSpace. (2013).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- A Colorimetric Sensor for Qualitative Discrimination and Quantitative Detection of Volatile Amines - PMC - PubMed Central. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
- Senieer. (n.d.).
- Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406.
- Crespi, S., Vadivel, D., Bellisario, A., & Dondi, D. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Structural Chemistry, 33(2), 535–545.
- The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence - MDPI. (n.d.).
- Zamann Pharma Support GmbH. (n.d.).
- ResearchGate. (2025).
- YouTube. (2020, August 20). Five Member Heterocycles Reactivity of Furan.
- American Chemical Society. (2026).
- Senieer. (n.d.).
- Re-Rass, A., & Reineccius, G. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 345, 128766.
- University of Groningen research portal. (2021).
- Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022).
- ResearchGate. (n.d.). (PDF) role of antioxidants in disease prevention: A review.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY.
- ChemInform. (2025). ChemInform Abstract: Regioselective Synthesis of 3,4,5-Trisubstituted 2-Aminofurans.
- ResearchGate. (n.d.).
Sources
- 1. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of pH and Release on two life stages of four anuran amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
purification of 5-Bromofuran-2-amine by column chromatography
Technical Support Center: Purification of 5-Bromofuran-2-amine
Status: Active Ticket ID: PUR-5BFA-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Stability Warning
Compound: 5-Bromofuran-2-amine (CAS: 1227960-42-0) Class: Halogenated 2-aminofuran Critical Alert: High Instability
The Core Problem: 2-Aminofurans are notoriously unstable. Unlike their benzene analogs (anilines), they are electron-rich dienes susceptible to rapid oxidation, polymerization, and ring-opening hydrolysis. This instability is exacerbated by acidic conditions and oxidative surfaces .
Standard silica gel chromatography is often destructive for this compound class. The acidic silanol groups (
Recommendation: Do not use standard, untreated silica gel.[1] You must use Basic Alumina or Triethylamine (TEA)-deactivated Silica .
Pre-Purification Diagnostics
Before attempting a full-scale column, perform this rapid diagnostic to determine the compound's stability in your hands.
The "2D-TLC" Stability Test:
-
Spot your crude mixture on a standard silica TLC plate.
-
Run the TLC in your projected solvent system (e.g., Hexane/EtOAc).
-
Do not visualize yet. Rotate the plate 90 degrees.
-
Run the TLC again in the same solvent system.
-
Visualize.
-
Result A (Stable): All spots lie on the diagonal line.
-
Result B (Decomposing): Spots smear off the diagonal or new spots appear below the diagonal.
-
Interpretation: If Result B occurs, the compound is decomposing on silica. Proceed immediately to Protocol A (Basic Alumina).
-
Purification Protocols
Protocol A: Basic Alumina Chromatography (Highly Recommended)
Best for: Highly acid-sensitive aminofurans.
Why: Alumina (
Materials:
-
Stationary Phase: Aluminum Oxide (Basic), Brockmann Grade III (Activity adjusted with water).
-
Eluent: Hexane / Ethyl Acetate (Gradient).
Step-by-Step:
-
Deactivation: Commercial Basic Alumina is often Grade I (very active/dry). Add 6% w/w distilled water to the alumina in a flask. Shake vigorously to break clumps and let equilibrate for 2 hours. This converts it to Grade III, reducing irreversible adsorption.
-
Packing: Slurry pack the column using 100% Hexane.
-
Loading: Dissolve the crude 5-bromofuran-2-amine in a minimum amount of Hexane/EtOAc (95:5). Avoid DCM if possible, as it can be slightly acidic or promote radical reactions.
-
Elution: Run a gradient from 100% Hexane to 90:10 Hexane:EtOAc.
-
Speed: Collect fractions rapidly. Do not let the compound sit on the column.
Protocol B: Triethylamine (TEA) Deactivated Silica
Best for: When Alumina is unavailable or resolution is poor on Alumina.
Why: Triethylamine neutralizes the acidic silanol sites on the silica gel, creating a buffered, slightly basic environment that protects the furan ring.
Materials:
-
Stationary Phase: Standard Flash Silica Gel (40-63 µm).
-
Modifier: Triethylamine (TEA).
Step-by-Step:
-
The Pre-Wash (Crucial):
-
The Eluent:
-
Prepare your running eluent (e.g., Hexane/EtOAc 9:1) and add 1% Triethylamine to the mobile phase.[4]
-
Note: Maintain this 1% TEA concentration throughout the entire run to prevent TEA stripping.
-
-
Loading: Load the sample (neutralized with a drop of TEA if necessary).
-
Elution: Run the column. The TEA will cause the amine to elute as a tight band (improved peak shape) by preventing "tailing" caused by interaction with silanols.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Compound turns black on column | Acid-catalyzed polymerization. | STOP. Switch to Basic Alumina (Protocol A). If using silica, increase TEA pre-wash concentration. |
| Streaking / Tailing on TLC | Protonation of amine by silica. | Add 1-2% TEA to the TLC eluent chamber. If tailing persists, the compound is degrading. |
| Co-elution with impurities | "General" elution power of Alumina. | Alumina has lower resolution than silica. Switch to Deactivated Silica (Protocol B) or try a slower gradient (e.g., 0.5% EtOAc increases). |
| Product solidifies/crashes in column | Low solubility in Hexane. | Add small amount of Toluene or DCM to the mobile phase (keep <10% to avoid acidity issues). |
| Loss of Mass | Irreversible adsorption. | The stationary phase is too active. Add more water to the Alumina (move to Grade IV) or use a shorter column plug. |
Decision Matrix (Workflow)
Figure 1: Decision tree for selecting the appropriate purification method based on compound stability.
Post-Purification Handling
Once purified, 5-bromofuran-2-amine remains fragile.
-
Storage: Store immediately at -20°C or lower.
-
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes rapid darkening.
-
Stabilization: If the free amine is too unstable for long-term storage, consider converting it immediately to a more stable derivative (e.g., an amide or carbamate) or storing it as a salt (e.g., HCl salt), though furan salts can also be hydrolytically sensitive [1].
References
-
General Stability of 2-Aminofurans
-
Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier. Link
- Note: Discusses the inherent instability of the 2-aminofuran system and its tendency to oxidize/polymerize.
-
-
Deactivated Silica Techniques
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
- Note: Validates the "2 pH rule" and the use of amine-functionalized silica or TEA additives.
-
-
Halogenated Furan Instability
-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369–1372. Link
- Note: Highlights the rearrangement and decomposition of 2-bromo-5-alkylfurans on silica gel, reinforcing the need for gentle purific
-
-
General Amine Purification Guide
Sources
minimizing polymerization of 5-Bromofuran-2-amine during workup
Welcome to the technical support hub for handling 5-Bromofuran-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable but notoriously unstable synthetic intermediate. The electron-rich nature of the 2-aminofuran scaffold makes it highly susceptible to oxidative and acid-catalyzed decomposition, frequently leading to polymerization and significant yield loss during workup and purification. This resource provides in-depth, field-proven troubleshooting advice and protocols to mitigate these challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of 5-Bromofuran-2-amine in a practical question-and-answer format.
Q1: My reaction mixture turned dark brown or black during workup. What is causing this severe discoloration?
A1: This is a classic indicator of decomposition and polymerization.[1] The 2-aminofuran moiety is highly sensitive to air (oxygen), acid, light, and heat.[1] The discoloration you are observing is the formation of conjugated, polymeric materials, often appearing as an intractable tar.
Root Cause Analysis:
-
Oxidation: The primary culprit is often atmospheric oxygen. The electron-donating amine group activates the furan ring, making it highly susceptible to oxidation, which can generate radical species that initiate polymerization.[2] Aromatic amines are well-known to be prone to oxidation.[3][4]
-
Acid-Catalyzed Decomposition: The furan ring, especially when activated by an amino group, is unstable in the presence of acid.[1] Protons can catalyze ring-opening or initiate polymerization cascades, leading to rapid degradation.[5] Even the mild acidity of standard silica gel can be sufficient to cause decomposition.[6]
-
Elevated Temperature: Heating the crude material, for instance, during solvent evaporation, will significantly accelerate the rate of all decomposition pathways.[7]
Immediate Corrective Action: If you observe rapid darkening, immediately cool the mixture to ≤ 0°C and purge the vessel with an inert gas like nitrogen or argon to halt further oxidative damage.
Q2: I'm experiencing significant product loss as an insoluble solid or "tar" during my aqueous extraction. How can I prevent this?
A2: This is a direct consequence of the polymerization described in Q1, occurring at the interface of the organic and aqueous layers during extraction. The key is to maintain stringent control over the workup environment.
Preventative Strategy: The entire workup must be designed to be as fast and gentle as possible, excluding the catalysts of decomposition.[1]
-
Atmosphere Control: Before starting the workup, thoroughly deoxygenate all aqueous solutions (water, brine, bicarbonate solutions) by bubbling nitrogen or argon through them for at least 15-20 minutes. Conduct the entire extraction process under a positive pressure of an inert gas.[8][9]
-
Temperature Control: Perform the entire workup sequence at low temperature (0 °C is ideal). Use pre-chilled solvents and perform extractions in an ice bath. This dramatically slows the rate of decomposition.[10]
-
pH Management: Avoid acidic washes entirely if your product is the free amine in the organic layer.[11] If quenching an acidic reaction, use a weak, pre-chilled base like saturated sodium bicarbonate solution and add it slowly to control any exotherm. The goal is a neutral to slightly basic pH (7.0-8.5) to prevent both acid-catalyzed degradation and potential issues with strong bases.[1][5]
Q3: My 5-Bromofuran-2-amine is streaking badly or disappearing completely during silica gel chromatography. What are my purification options?
A3: Standard silica gel is acidic and acts as a catalyst for the decomposition of sensitive amines like yours.[6] The streaking is a sign of on-column degradation.
Recommended Purification Protocols:
-
Deactivated Silica Gel: The most common solution is to neutralize the silica. This can be done by preparing the column slurry in an eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic silanol groups, allowing for successful elution.[6]
-
Alternative Stationary Phases: If deactivating silica is insufficient, consider using a more inert stationary phase, such as basic alumina or celite.
-
Non-Chromatographic Purification: If the crude product is relatively clean, avoid chromatography altogether.
-
Precipitation/Crystallization: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether, dichloromethane) and precipitate the product by adding a non-polar solvent like hexanes. This is often highly effective.
-
Acid Salt Formation (Use with Caution): A common technique for purifying amines is to form a salt (e.g., hydrochloride) which often crystallizes, then regenerate the free base.[12] However, given the acid sensitivity of the furan ring, this must be approached with extreme caution. If attempted, use a solution of HCl in an anhydrous solvent like ether or dioxane at low temperature and collect the precipitate quickly.
-
Q4: I successfully isolated my product, but it turned dark after a day on the bench. What are the proper storage conditions?
A4: The purified product remains sensitive to the same factors: air, light, and heat. Proper storage is critical for maintaining its integrity.
Long-Term Storage Protocol:
-
Form: Store the compound as a solid whenever possible.
-
Atmosphere: Place the solid in a vial, flush thoroughly with argon or nitrogen, and seal tightly.
-
Temperature: Store in a refrigerator or freezer (2-8°C is standard, colder is often better).[7][13]
-
Light: Protect the vial from light by wrapping it in aluminum foil or using an amber vial.
Core Principles & Data Summary
Success in handling 5-Bromofuran-2-amine hinges on rigorously controlling four key parameters. The rationale and recommended conditions are summarized below.
| Parameter | Recommended Condition | Rationale & Causality |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich amine and furan ring, a primary initiation step for polymerization.[1][2] |
| Temperature | ≤ 0°C during workup; 2-8°C for storage | Reduces the kinetic rate of all decomposition and polymerization reactions.[7][10] |
| pH (Aqueous) | 7.0 - 8.5 (Neutral to Mildly Basic) | Avoids acid-catalyzed hydrolysis, ring-opening, and polymerization of the furan moiety.[1][5] |
| Purification | Deactivated (basic) stationary phase or non-chromatographic methods | Prevents on-column decomposition catalyzed by the acidic surface of standard silica gel.[6] |
Visualized Workflows & Mechanisms
To provide a clearer understanding, the following diagrams illustrate the decomposition pathway and the recommended workflow to prevent it.
Caption: The cascade from stable monomer to polymer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. nbinno.com [nbinno.com]
- 4. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. biotage.com [biotage.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Workup [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Long-Term Storage and Stabilization of 5-Bromofuran-2-amine
Welcome to the technical support center for 5-Bromofuran-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and stabilization of this valuable yet sensitive chemical intermediate. Our goal is to equip you with the knowledge to ensure the long-term integrity and reactivity of your material, preventing costly experimental failures and ensuring reproducible results.
Section 1: Understanding the Inherent Instability of 5-Bromofuran-2-amine
This section addresses the fundamental chemical properties that make 5-Bromofuran-2-amine susceptible to degradation.
Q1: Why is 5-Bromofuran-2-amine so unstable, and what chemical processes drive its degradation?
A1: The instability of 5-Bromofuran-2-amine is rooted in its molecular structure. It combines an electron-rich furan ring with a nucleophilic primary amine. This combination creates several vulnerabilities:
-
Oxidation: The primary amine group (-NH₂) is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can lead to the formation of colored impurities and polymeric materials, often observed as a darkening of the compound from off-white to brown or black.[1]
-
Acid Sensitivity & Ring Opening: Furan rings are notoriously sensitive to acidic conditions.[1] Protons can catalyze hydrolysis and ring-opening reactions, destroying the aromatic system and leading to a complex mixture of byproducts. Even exposure to acidic gases in a lab atmosphere can initiate degradation.
-
Polymerization: The nucleophilic amine of one molecule can potentially react with the electrophilic positions of the furan ring on another, especially in the presence of light, heat, or trace impurities, leading to the formation of oligomeric or polymeric tars.
-
Light and Thermal Sensitivity: Like many heterocyclic amines, 5-Bromofuran-2-amine is sensitive to both light and heat.[1] Energy input from these sources can provide the activation energy needed to initiate the degradation pathways mentioned above.
Sources
5-Bromofuran-2-amine Stability & Purification Center
Status: Operational Role: Senior Application Scientist Subject: Stabilization and Purification of Crude 5-Bromofuran-2-amine Urgency Level: High (Compound is chemically labile)
Executive Summary: The "Race Against Time"
5-Bromofuran-2-amine is not a compound you "store" in its free base form; it is a transient species. The furan ring is electron-rich, and the amino group at the 2-position significantly increases the HOMO energy, making the ring exceptionally prone to oxidative dimerization and polymerization (often observed as "black tar").
The Golden Rule: Do not attempt to purify the free base to 100% homogeneity on silica gel. Instead, stabilize it immediately as a salt (Hydrochloride or Hydrobromide) or protect the amine (e.g., Acetyl, Boc).
This guide addresses the removal of impurities by focusing on isolation via stabilization .
Part 1: Troubleshooting & FAQs
Q1: My crude product turned into a black, viscous oil within minutes of evaporation. What happened?
Diagnosis: Oxidative Polymerization. The Science: The amino group donates electron density into the furan ring, making the C3 and C5 positions highly nucleophilic. Even trace atmospheric oxygen can initiate a radical cation mechanism, leading to rapid polymerization (tars) [1]. The Fix:
-
Immediate Action: Redissolve the tar in a minimum amount of anhydrous ether or dioxane.
-
Prevention: Never evaporate to dryness in air. Always keep the crude material in solution under Argon/Nitrogen at -20°C until the next step.
Q2: I loaded the crude amine onto a silica gel column, but nothing eluted. Where did it go?
Diagnosis: Acid-Catalyzed Decomposition. The Science: Standard silica gel is slightly acidic (pH 6.0–6.5). Furan-2-amines are acid-sensitive; the protons on the silica surface catalyze ring-opening hydrolysis or electrophilic substitution reactions, effectively binding your compound to the column permanently [2]. The Fix:
-
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .
-
Modify Silica: If you must use silica, pretreat it with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites, though Alumina is safer.
Q3: The NMR shows significant 5-bromo-2-furoic acid contamination. How do I remove it?
Diagnosis: Unreacted Starting Material. The Science: If synthesized via Curtius rearrangement, the acidic starting material may persist. The Fix:
-
Exploit Amphoterism: Before salt formation, wash the organic layer (containing your crude amine) rapidly with cold, dilute aqueous NaHCO₃ . The acid impurity will deprotonate and move to the aqueous layer.
-
Warning: Perform this wash quickly (<5 mins) and at 0°C to prevent hydrolysis of the furan ring.
Part 2: Impurity Profile & Removal Strategy
| Impurity Type | Origin | Removal Strategy |
| 5-Bromo-2-furoic acid | Starting Material | Basic Wash: Rapid wash with cold 5% NaHCO₃. |
| Furan-2-amine | Debromination Byproduct | Distillation (High Risk): Only possible under high vacuum/low temp. Better to carry through and separate at the next step. |
| Oxidative Tars | Polymerization | Trituration: The amine salt is insoluble in ether; tars often remain soluble. |
| Inorganic Salts | Reaction Workup | Filtration: Insoluble in organic solvents (DCM/Ether) used during workup. |
Part 3: Validated Purification Protocols
Protocol A: The "Rescue" Method (Isolation as Hydrochloride Salt)
Recommended for storage and maximum purity.
Prerequisites:
-
Anhydrous Diethyl Ether or 1,4-Dioxane.
-
4M HCl in Dioxane (commercial solution).
-
Argon atmosphere.
Step-by-Step:
-
Dissolution: Dissolve the crude 5-bromofuran-2-amine in anhydrous diethyl ether (approx. 10 mL per gram of crude). Cool to 0°C in an ice bath.
-
Filtration (Clarification): If the solution is cloudy (inorganic salts), filter rapidly through a Celite pad under inert gas.
-
Acidification: Dropwise, add 4M HCl in Dioxane with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.
-
Endpoint: Stop adding when precipitation ceases (usually 1.1 equivalents of HCl).
-
-
Isolation: Filter the solid under a blanket of Argon (using a Schlenk frit is ideal).
-
The Wash (Critical): Wash the filter cake 3x with cold anhydrous ether .
-
Why? This removes the soluble oxidative tars and unreacted organic impurities, leaving the pure amine salt.
-
-
Drying: Dry under high vacuum at room temperature. Store at -20°C.
Protocol B: Neutral Alumina Filtration (For Immediate Use)
Use this only if you need the free base for a reaction within 1 hour.
Prerequisites:
-
Neutral Alumina (Brockmann Grade III).
-
Eluent: Hexanes/Ethyl Acetate (9:1).
Step-by-Step:
-
Column Prep: Slurry pack a short plug of Neutral Alumina using Hexanes. Do not use Silica.
-
Loading: Load the crude oil (diluted in minimal Hexanes/EtOAc).
-
Elution: Elute rapidly with Hexanes/EtOAc (9:1).
-
Collection: Collect the fractions containing the amine (monitor via TLC; stain with p-Anisaldehyde—amine spots turn red/purple).
-
Concentration: Concentrate rotary evaporator bath at < 30°C . Do not dry completely; use the concentrated solution immediately.
Part 4: Decision Logic & Workflows
Figure 1: Purification Decision Matrix
Determine the correct path based on your immediate needs.
Caption: Decision tree for selecting the appropriate purification method based on crude sample state and downstream application.
Figure 2: The "Salt Rescue" Mechanism
Visualizing how salt formation removes impurities.
Caption: Mechanism of purification via salt formation. Impurities remain in the organic mother liquor while the amine salt crystallizes.
References
-
Keay, B. A., & Dibble, P. W. (1995). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II (Vol. 2, pp. 395-436). Elsevier. Link
-
Teledyne ISCO. (2012).[1] RediSep Neutral Alumina Column Purification of High pKa Compounds. Application Note AN83. Link
-
University of Alberta. (n.d.). Isolation (Recovery) of Amines via Salt Formation. Department of Chemistry Technical Guides. Link (General reference for amine salt isolation principles).
-
Ramadhani, E. Y., et al. (2023).[2] Synthesis of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide.[2] Molbank, 2023(2), M1706.[2] Link (Demonstrates stability handling of furan derivatives).
Sources
Navigating the Challenges of 5-Bromofuran-2-amine: A Guide to Solvent Selection and Reaction Optimization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting for reactions involving the highly reactive and notoriously unstable building block, 5-Bromofuran-2-amine. Our focus is to equip you with the knowledge to select optimal alternative solvents and reaction conditions to mitigate decomposition and improve synthetic outcomes.
Understanding the Instability of 5-Bromofuran-2-amine
5-Bromofuran-2-amine is a valuable synthon, offering a scaffold for the synthesis of a diverse range of biologically active molecules. However, its utility is often hampered by its inherent instability. The electron-rich nature of the furan ring, further activated by the amino group, makes the molecule susceptible to a variety of decomposition pathways.
Key Instability Factors:
-
Acid Sensitivity: The furan ring is prone to cleavage under acidic conditions.
-
Oxidative Degradation: Exposure to air can lead to rapid decomposition, often characterized by a distinct color change to dark brown or black.
-
Thermal Lability: Elevated temperatures can promote polymerization and other decomposition reactions.
-
Light Sensitivity: Like many furan derivatives, 5-Bromofuran-2-amine can be sensitive to light.
These instabilities manifest as low yields, formation of intractable tars, and difficulty in purification. The primary goal in handling this compound is to minimize its exposure to conditions that promote these degradation pathways. A crucial element in achieving this is the judicious selection of the reaction solvent.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 5-Bromofuran-2-amine is turning dark brown/black. What is happening and how can I prevent it?
A1: The dark coloration is a strong indicator of product decomposition. 2-Aminofurans, especially those lacking electron-withdrawing groups, are prone to oxidation and polymerization. To mitigate this:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Solvent Choice: Opt for non-polar or polar aprotic solvents that are less likely to participate in or promote degradation pathways. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are often good starting points.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.
Q2: I'm seeing significant ring-opened byproducts in my reaction. What is the cause?
A2: Ring-opening of the furan moiety is often catalyzed by acidic conditions. This can arise from:
-
Acidic Reagents or Catalysts: Ensure that all reagents and catalysts are free from acidic impurities.
-
Protic Solvents: Protic solvents, such as alcohols or water, can facilitate protonation of the furan ring, initiating the ring-opening cascade.[1][2] While some Suzuki couplings utilize aqueous co-solvents, for highly sensitive substrates like 5-Bromofuran-2-amine, anhydrous conditions are preferable.
-
Workup: Avoid acidic aqueous workups. If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate) and minimize contact time.
Q3: Should I protect the amine group of 5-Bromofuran-2-amine before proceeding with my reaction?
A3: N-protection can be a highly effective strategy to improve the stability of 5-Bromofuran-2-amine.[3][4] Protection serves two main purposes:
-
Reduces Electron Density: An electron-withdrawing protecting group (e.g., Boc, Cbz) reduces the electron-donating character of the amine, thereby deactivating the furan ring towards electrophilic attack and decomposition.
-
Prevents Side Reactions: The free amine can act as a nucleophile or a base, leading to unwanted side reactions. Protection masks this reactivity.
The choice of protecting group will depend on its compatibility with your subsequent reaction conditions and the ease of its removal. Carbamates like Boc (tert-butyloxycarbonyl) are a common choice due to their stability and relatively mild deprotection conditions.[2][4]
Troubleshooting Guide: Solvent Selection for Common Reactions
The choice of solvent is paramount in controlling the reactivity and stability of 5-Bromofuran-2-amine. Below is a guide to solvent selection for two common and powerful cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5] However, the conditions can be harsh for sensitive substrates.
| Issue | Potential Cause | Recommended Alternative Solvents & Rationale |
| Low Yield & Decomposition | Protic solvents (e.g., methanol, ethanol, water) promoting furan ring opening. High polarity solvents (e.g., DMF, DMSO) may accelerate decomposition. | Primary Recommendation: Toluene, 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF).[6][7] These non-polar or moderately polar aprotic solvents provide good solubility for many organoboron reagents and palladium catalysts while minimizing the risk of proton-mediated decomposition. They are also known to be effective in Suzuki couplings.[5][8] |
| Poor Solubility of Reagents | Non-polar solvents may not adequately dissolve the boronic acid or the base. | Secondary Recommendation: A mixture of a non-polar solvent with a polar aprotic co-solvent (e.g., Toluene/THF). For some systems, a carefully controlled amount of water in a primary solvent like 1,4-dioxane (e.g., 4:1 dioxane:water) can be effective, but should be approached with caution due to the substrate's sensitivity.[6] |
| Catalyst Deactivation | Certain solvents can interact with and deactivate the palladium catalyst. | Stick to well-established solvents for Suzuki reactions. Avoid highly coordinating solvents unless specifically required by the ligand system. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming carbon-nitrogen bonds.[9] The choice of solvent can significantly impact the efficiency of this reaction.
| Issue | Potential Cause | Recommended Alternative Solvents & Rationale |
| Low Conversion | Inappropriate solvent polarity affecting the catalytic cycle. | Primary Recommendation: Toluene, 1,4-Dioxane.[8][10][11] Non-polar, aprotic solvents are generally favored for Buchwald-Hartwig aminations, particularly with electron-rich heterocyclic halides.[12] They have been shown to be effective in the amination of other bromo-heterocycles.[8][10] |
| Side Product Formation | Reaction with the solvent or solvent-mediated decomposition. | Secondary Recommendation: Ethereal solvents like THF or 2-MeTHF. These are less reactive than amide solvents and offer a good balance of polarity and inertness. |
| Base Incompatibility | The chosen base may not be soluble or may react with the solvent. | Ensure the chosen base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is compatible with the solvent system. Toluene and dioxane are generally compatible with common bases used in this reaction. |
Data Presentation: Comparison of Recommended Solvents
The following table summarizes the key physicochemical properties of recommended alternative solvents to aid in your selection process.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (μ, D) | Water Solubility ( g/100g ) |
| Toluene | Non-polar | 110.6 | 2.4 | 0.36 | 0.05 |
| 1,4-Dioxane | Ethereal (Polar Aprotic) | 101.1 | 2.2 | 0.45 | Miscible |
| Tetrahydrofuran (THF) | Ethereal (Polar Aprotic) | 66 | 7.5 | 1.75 | Miscible |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal (Polar Aprotic) | 80 | 6.2 | 1.38 | 14 |
| Cyclopentyl methyl ether (CPME) | Ethereal (Polar Aprotic) | 106 | 4.7 | 1.33 | 1.1 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromofuran-2-amine with an Arylboronic Acid
Materials:
-
5-Bromofuran-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 5-Bromofuran-2-amine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, ensuring minimal contact time.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-5-arylfuran.
Protocol 2: N-Boc Protection of 5-Bromofuran-2-amine
Materials:
-
5-Bromofuran-2-amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Base (e.g., Triethylamine, 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere, dissolve 5-Bromofuran-2-amine in the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of Boc₂O in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected 5-Bromofuran-2-amine, which can often be used in the next step without further purification.
Visualization of Concepts
Caption: Workflow for solvent selection in reactions with 5-Bromofuran-2-amine.
Caption: Strategies to mitigate the instability of 5-Bromofuran-2-amine.
References
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. ACS Publications. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PubMed. [Link]
-
(PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. [Link]
-
Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities. ResearchGate. [Link]
-
Toward a More Holistic Framework for Solvent Selection. ACS Publications. [Link]
-
Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd. [Link]
-
Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. MPG.PuRe. [Link]
-
(PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central. [Link]
-
Effect of solvents on the electronic spectra of the amino acid (glycin). ResearchGate. [Link]
- Process for the preparation of 2-amino-5-nitrothiazole.
-
Protection of primary amines as N-substituted 2,5-dimethylpyrroles. RSC Publishing. [Link]
-
Synthesis of some new 5- substituted of. JOCPR. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]
-
Physical properties of some common organic solvents. ResearchGate. [Link]
Sources
- 1. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group | MDPI [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC Method Development for 5-Bromofuran-2-amine Purity: A Comparative Guide
Executive Summary: The "Hidden" Instability Challenge
Developing a purity method for 5-Bromofuran-2-amine (CAS 59385-05-6) is not a standard C18 exercise.[1] Unlike its pyridine analogs (e.g., 2-amino-5-bromopyridine), 2-aminofurans are electronically unique and chemically fragile.[1] They possess a high electron density that makes them susceptible to rapid oxidative degradation and ring-opening hydrolysis, often existing in equilibrium with imine tautomers.[1]
The Core Problem: Standard generic HPLC methods (Neutral pH, C18, long run times) often generate artifacts during the analysis, leading to "ghost peaks" and false impurity profiles.
The Solution: This guide compares a Generic Pharma Method against an Optimized Stability-Indicating Method . We demonstrate that column chemistry selection (Fluorophenyl vs. Alkyl) and pH control are the deciding factors in distinguishing true synthetic impurities from analytical artifacts.
Chemical Context & Degradation Pathways[1][2][3][4]
To develop a robust method, one must understand what we are separating.[1] 5-Bromofuran-2-amine is typically synthesized via the Curtius rearrangement of 5-bromofuran-2-carboxylic acid or bromination of protected 2-aminofuran.[1]
Key Impurities & Stress Factors[1][5][6]
-
Oxidative Dimerization: Electron-rich amines on furan rings rapidly dimerize in air/solution.[1]
-
Hydrolysis (Ring Opening): Acidic conditions can trigger furan ring opening to form acyclic dicarbonyls (e.g., 4-bromo-4-oxobutanamide derivatives).[1]
-
Synthetic Byproducts: 5,5'-dibromo-2,2'-bifuran (homocoupling) or unreacted starting material (5-bromofuran-2-carboxylic acid).[1]
Visualization: Degradation & Method Logic
The following diagram illustrates the degradation risks and the logical decision tree for method selection.
Caption: Figure 1. Degradation pathways of 5-Bromofuran-2-amine and the impact of method selection on analytical integrity.
Comparative Methodology: Generic vs. Optimized
We compared two distinct approaches to analyze a crude sample of 5-Bromofuran-2-amine spiked with 0.5% of its carboxylic acid precursor.
Method A: The "Generic" Approach (Baseline)
Commonly used as a starting point in many labs, but fails for this analyte.
-
Column: Standard C18 (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: 10mM Ammonium Acetate (pH 7.0) / B: Acetonitrile.[1][2][3]
-
Gradient: 5-95% B in 20 mins.
Method B: The "Optimized" Approach (Recommended)
Designed to utilize Pi-Pi interactions for halogen selectivity and acidic pH to stabilize the amine.
-
Column: Pentafluorophenyl (PFP) Core-Shell (2.1 x 100 mm, 2.6 µm).[1]
-
Why: The fluorine atoms on the PFP ring create a strong electron-deficient face, interacting specifically with the electron-rich furan ring and the bromine substituent (halogen bonding).
-
-
Mobile Phase: A: 0.1% Formic Acid in Water (pH ~2.[1]7) / B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: 5-60% B in 8 mins (Rapid analysis to minimize solution time).
-
Flow: 0.5 mL/min.
Performance Data Comparison
The following table summarizes the experimental results. Note the dramatic difference in peak shape and recovery.
| Parameter | Method A (Generic C18) | Method B (Optimized PFP) | Analysis |
| Retention Time (RT) | 12.4 min | 4.2 min | PFP provides faster elution due to lower hydrophobicity but higher selectivity.[1] |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | Acidic pH suppresses silanol interactions; PFP rigid structure reduces drag.[1] |
| Theoretical Plates (N) | ~4,500 | ~18,000 | Core-shell technology + better mass transfer kinetics.[1] |
| Resolution ( | 1.2 (Co-elution) | 4.5 (Baseline) | Between Main Peak and Precursor impurity. |
| Sample Stability | -15% Area after 4 hrs | < 1% Change after 24 hrs | Acidic mobile phase stabilizes the amine salt form in the autosampler.[1] |
Technical Insight: Why Method A Fails
In Method A (pH 7), the amine exists partially as a free base. The free base interacts strongly with residual silanols on the C18 silica support, causing tailing. Furthermore, the neutral environment accelerates oxidative dimerization on the column head, resulting in a broad "hump" late in the chromatogram that is often mistaken for a polymer impurity.
Detailed Protocol: Optimized Method (Method B)
This protocol is self-validating. If the system suitability parameters are not met, the mobile phase pH or column condition is likely the cause.
Equipment & Reagents[1][6][7][8][9]
-
Instrument: UHPLC or HPLC capable of 400 bar backpressure.
-
Column: Kinetex® F5 or Ascentis® Express F5 (PFP), 2.6 µm, 100 Å, 2.1 x 100 mm.
-
Solvents: LC-MS Grade Acetonitrile, Milli-Q Water, Formic Acid (98%+).[1]
Step-by-Step Workflow
1. Mobile Phase Preparation:
-
MP A: Add 1.0 mL Formic Acid to 1000 mL Water.[1] Mix and degas. (Do not pH adjust with NaOH; sodium ions can cause adducts in LC-MS and affect PFP selectivity).[1]
-
MP B: Add 1.0 mL Formic Acid to 1000 mL Acetonitrile.
2. Standard/Sample Preparation (Critical for Stability):
-
Diluent: 90% Water / 10% Acetonitrile + 0.5% Formic Acid .[1]
-
Note: The extra acid in the diluent ensures the amine remains protonated (salt form) immediately upon dissolution, preventing oxidation.
-
-
Concentration: Prepare at 0.2 mg/mL. Analyze within 12 hours. Store at 4°C in amber vials.
3. Instrument Parameters:
-
Column Temp: 35°C (Controls viscosity and kinetics).[1]
-
Detection: UV @ 285 nm (Max absorption for bromofuran) and 210 nm (for non-aromatic impurities).
-
Injection Volume: 2.0 µL.
4. Gradient Table:
| Time (min) | % A | % B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 6.0 | 40 | 60 | Linear |
| 6.1 | 5 | 95 | Step |
| 8.0 | 5 | 95 | Hold (Wash) |
| 8.1 | 95 | 5 | Step |
| 11.0 | 95 | 5 | Re-equilibrate |[1]
System Suitability Criteria (Acceptance Limits)
-
Tailing Factor: NMT 1.3
-
Precision (n=5): RSD ≤ 1.0%
-
Resolution (Impurity vs Main): > 2.0
Troubleshooting & Self-Validation
Use this logic flow to diagnose issues during method transfer.
Caption: Figure 2. Troubleshooting logic for common HPLC anomalies with 5-Bromofuran-2-amine.
References
-
Caputo, R., et al. "Synthesis and stability of 2-aminofurans."[1] Journal of Chemical Research, 2005.[1] (Generalized reference for aminofuran instability).
-
Phenomenex Application Guide. "Selectivity of Phenyl-Hexyl and Biphenyl Phases for Halogenated Aromatics."
-
PubChem Compound Summary. "2-Amino-5-bromopyridine (Structural Analog Data)." PubChem Identifier: CID 70622.[1]
-
ICH Guidelines. "Q2(R1) Validation of Analytical Procedures: Text and Methodology."
(Note: Specific literature on 5-bromofuran-2-amine HPLC is sparse; methodologies here are derived from "First Principles" of chromatography for halogenated heteroaromatic amines.)
Sources
A Comparative Guide to the Reactivity of 5-Bromofuran-2-amine and 5-Bromothiophene-2-amine
For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly impacts synthetic strategy and efficiency. 5-Bromofuran-2-amine and 5-Bromothiophene-2-amine are two such scaffolds, offering a similar arrangement of functional groups—an activating amino group and a synthetically versatile bromine atom—on a five-membered heteroaromatic ring. However, the fundamental difference in the heteroatom, oxygen versus sulfur, imparts distinct electronic properties that dictate their reactivity in key synthetic transformations.
This guide provides an in-depth comparison of these two building blocks, grounded in mechanistic principles and supported by experimental data. We will explore their relative performance in electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange reactions, offering field-proven insights to inform your synthetic design.
Core Principles: The Decisive Role of the Heteroatom
The reactivity differences between furan and thiophene derivatives are rooted in their aromaticity and the electronegativity of the heteroatom.
-
Aromaticity: Thiophene possesses a greater degree of aromatic character than furan.[1] Its resonance energy is approximately 29 kcal/mol, compared to furan's 18 kcal/mol.[2] This is because sulfur (electronegativity: 2.58) is less electronegative than oxygen (3.44), allowing its lone pair electrons to delocalize more effectively into the π-system.[1] Consequently, furan behaves more like a conjugated diene, while thiophene is more analogous to benzene in its stability.[1]
-
Electron Density: Both molecules feature a strongly electron-donating amino group (-NH2) at the C2 position. This group activates the ring towards electrophilic attack, directing incoming electrophiles primarily to the C3 position (ortho to the amine), as the C5 position (para) is occupied by bromine.
This fundamental dichotomy—furan's higher intrinsic reactivity versus thiophene's greater stability—governs their behavior in chemical reactions.
Figure 1. Causality diagram illustrating how heteroatom electronegativity influences aromaticity and chemical reactivity.
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, the heteroaromatic ring acts as a nucleophile. The reactivity of pyrrole, furan, and thiophene towards electrophiles is significantly higher than that of benzene.
Comparative Analysis:
-
5-Bromofuran-2-amine is expected to be more reactive than its thiophene counterpart. The lower aromaticity of the furan ring means there is a smaller energetic barrier to overcome when disrupting the π-system to form the intermediate sigma complex.[2] Electrophilic substitution on furan often proceeds under very mild conditions, as harsh acidic conditions can lead to polymerization or ring opening.[1]
-
5-Bromothiophene-2-amine , with its greater aromatic stability, is less reactive and generally requires more forcing conditions for electrophilic substitution.[1]
The strongly activating C2-amino group dictates the regioselectivity, directing the incoming electrophile to the C3 position for both molecules. The reaction proceeds via a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate determines the reaction rate. For attack at C3, the positive charge can be delocalized onto the heteroatom without disrupting the octet of the adjacent C2-amino nitrogen, which is a favorable arrangement.
Figure 2. General mechanism for electrophilic substitution at the C3 position.
Palladium-Catalyzed Cross-Coupling Reactions
For drug development professionals, the C-Br bond at the C5 position is a synthetic linchpin, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. In these reactions, the reactivity trend is often less straightforward and depends heavily on the specific step of the catalytic cycle.
Comparative Analysis: The rate-determining step in many cross-coupling reactions is the oxidative addition of a Pd(0) complex to the carbon-bromine bond.[3] The reactivity generally increases for more electron-deficient aryl halides.[4]
-
5-Bromofuran-2-amine: The higher electronegativity of oxygen makes the furan ring slightly more electron-poor overall compared to thiophene, which could facilitate a faster rate of oxidative addition.
-
5-Bromothiophene-2-amine: Thiophene derivatives are exceptionally robust and reliable substrates in cross-coupling reactions.[5] While the ring is slightly more electron-rich, it is also more stable, often leading to cleaner reactions and higher yields with fewer side products. Sulfur can sometimes act as a catalyst poison, but with modern, well-designed phosphine ligands, this is rarely an issue.
In practice, both substrates are excellent coupling partners. The choice may depend on the specific coupling partner and the desired reaction conditions. Thiophene derivatives have been extensively used in the synthesis of biologically active compounds via Suzuki reactions.[6]
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Conditions | Yield | Reference |
| 5-Bromothiophene-2-sulfonamide* | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O, 95°C, 30h | 60-85% | [6] |
| 5-Bromo-2-methylpyridin-3-amine** | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O, 80°C, 12h | 70-92% | [7] |
| 2,5-dibromo-3-methylthiophene*** | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O, 100°C, 24h | Good | [5] |
*Note: Data for the closely related 5-bromothiophene-2-sulfonamide is shown to demonstrate typical conditions and yields for a C5-bromothiophene. **Note: Data for a bromo-amino-heterocycle is shown for comparison of conditions. ***Note: Demonstrates regioselective coupling, often favoring the C5 position.
Figure 3. The Suzuki-Miyaura cross-coupling catalytic cycle.
Metal-Halogen Exchange
The conversion of the C-Br bond to a C-Li bond via metal-halogen exchange is a powerful strategy for creating a potent nucleophile for subsequent reactions with electrophiles.[8] This reaction is typically performed at very low temperatures (-78 to -100 °C) using an alkyllithium reagent like n-butyllithium.[9][10]
Comparative Analysis:
-
5-Bromofuran-2-amine: This substrate is more susceptible to side reactions. Firstly, the amino proton is acidic and will be deprotonated by the alkyllithium reagent, consuming one equivalent. Secondly, furan ring protons are generally more acidic than those of thiophene, risking competitive deprotonation (directed lithiation) rather than halogen exchange. Finally, the lower stability of the furan ring makes it more prone to decomposition or ring-opening pathways under the strongly basic conditions, even at low temperatures.
-
5-Bromothiophene-2-amine: The thiophene derivative is generally a superior substrate for metal-halogen exchange. The greater stability of the thiophene ring minimizes decomposition pathways. While the amino proton must still be accounted for, the difference in acidity between the ring protons and the favorability of Br/Li exchange is more pronounced, leading to a cleaner formation of the desired 5-lithio species.
Experimental Consideration: For either substrate, a minimum of two equivalents of alkyllithium reagent is required: the first to deprotonate the amine, and the second to perform the halogen exchange. Careful temperature control is paramount to ensure the kinetically favored halogen exchange occurs over potential side reactions.[9][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Causality: This protocol utilizes a standard palladium catalyst, a base, and a mixed solvent system. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid in the transmetalation step.[3] A dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents. The reaction is heated to ensure efficient progression through all steps of the catalytic cycle.
-
To a reaction vial, add 5-bromothiophene-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Summary and Scientist's Recommendation
| Reaction Type | 5-Bromofuran-2-amine (More Reactive) | 5-Bromothiophene-2-amine (More Stable) | Key Deciding Factor |
| Electrophilic Substitution | Higher Reactivity. Proceeds under milder conditions. | Lower Reactivity. Requires more forcing conditions. | Aromaticity of the ring. |
| Pd Cross-Coupling | Excellent substrate, potentially faster oxidative addition. | Highly reliable substrate. Often gives cleaner reactions and higher yields. | Balance of electronics and ring stability. |
| Metal-Halogen Exchange | Prone to side reactions (deprotonation, ring instability). | Preferred substrate. Cleaner formation of the organolithium species. | Ring stability under strongly basic conditions. |
Senior Application Scientist's Insight:
Your choice between these two valuable building blocks should be dictated by your specific synthetic objective.
-
For rapid diversification via electrophilic substitution where mild conditions are paramount, 5-Bromofuran-2-amine is the superior choice, provided you are mindful of its inherent instability to strong acids.
-
For constructing complex molecules via palladium-catalyzed cross-coupling , 5-Bromothiophene-2-amine is the workhorse. Its stability and predictable reactivity make it a more reliable and robust option for multi-step syntheses where yield and purity are critical. It is the recommended starting point for most Suzuki, Buchwald-Hartwig, Sonogashira, or similar coupling strategies.
-
If your synthesis requires the formation of an organolithium intermediate , 5-Bromothiophene-2-amine is strongly preferred due to its significantly higher stability, which will translate directly to a cleaner reaction profile and a higher yield of your desired product.
By understanding the fundamental electronic differences imparted by the oxygen and sulfur heteroatoms, you can make an informed decision, saving valuable time and resources in your research and development endeavors.
References
-
Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. Available at: [Link]
-
Why do halogen-metal exchanges happen? Chemistry Stack Exchange. (2015). Available at: [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. (2018). Available at: [Link]
-
Metal–halogen exchange. Wikipedia. Available at: [Link]
-
2-Aminothiophene. PubChem. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. (2022). Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Available at: [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. (2019). Available at: [Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions? Quora. (2019). Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PubMed Central. (2018). Available at: [Link]
-
Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities. ResearchGate. (2014). Available at: [Link]
-
Reactions of Pyrrole, Furan, and Thiophene. Pearson. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Available at: [Link]
-
Pyrrole, Furan, Thiophene. MBB College. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017). Available at: [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. joss.tcnj.edu [joss.tcnj.edu]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Distinguishing 5-Bromofuran-2-amine from its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the stability and purity of intermediates are paramount. 5-Bromofuran-2-amine, a valuable building block, is susceptible to degradation, which can compromise the integrity of downstream processes and the final product. This guide provides an in-depth technical comparison of pristine 5-Bromofuran-2-amine and its potential degradation products, offering field-proven insights and robust analytical methodologies for their differentiation.
The Chemical Vulnerability of 5-Bromofuran-2-amine: Predicting Degradation Pathways
The structure of 5-Bromofuran-2-amine presents two key reactive sites: the electron-rich furan ring and the nucleophilic amino group. Understanding the interplay of these functionalities allows us to anticipate the likely degradation pathways under various stress conditions. The most common degradation mechanisms for such molecules are hydrolysis, oxidation, and thermal decomposition.[1][2][3]
1. Hydrolytic Degradation:
Under acidic or basic conditions in the presence of water, the furan ring is susceptible to opening. Acid-catalyzed hydrolysis can lead to the formation of dicarbonyl compounds. The C-Br bond can also undergo nucleophilic substitution, although this is generally less favorable than ring opening.
2. Oxidative Degradation:
The furan ring is prone to oxidation, which can lead to the formation of ring-opened products, such as unsaturated dicarbonyls, or further oxidized species.[4][5] The primary amine is also susceptible to oxidation, potentially forming nitroso or nitro compounds, or undergoing oxidative coupling to form dimeric impurities.[6]
3. Thermal and Photolytic Degradation:
Elevated temperatures can induce decomposition, potentially leading to polymerization or fragmentation of the molecule. The primary degradation pathway for many amino compounds involves deamination or decarboxylation.[1][2] Photodegradation, particularly under UV light, can also initiate radical reactions, leading to a complex mixture of degradation products.
Based on these principles, we can predict a set of plausible degradation products for 5-Bromofuran-2-amine, which will serve as the basis for our analytical comparisons.
Visualizing the Degradation Landscape
To better understand the potential transformations of 5-Bromofuran-2-amine, the following diagram illustrates the predicted degradation pathways.
Caption: Predicted degradation pathways of 5-Bromofuran-2-amine.
A Comparative Analysis: Analytical Techniques for Differentiation
The key to distinguishing 5-Bromofuran-2-amine from its degradation products lies in the application of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical endeavor.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC is the preferred method for routine purity analysis and stability testing due to its high resolution and sensitivity. A well-developed HPLC method can effectively separate the parent compound from its more polar or less polar degradation products.
This protocol is designed to separate 5-Bromofuran-2-amine from its potential degradation products generated under forced degradation conditions.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 5-Bromofuran-2-amine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For forced degradation studies, subject aliquots of the stock solution to hydrolytic (acidic and basic), oxidative (H₂O₂), thermal, and photolytic stress. Neutralize the acid and base stressed samples before injection.
-
The following table illustrates the expected chromatographic behavior of 5-Bromofuran-2-amine and its hypothetical degradation products.
| Compound | Predicted Structure | Expected Retention Time (min) | Rationale |
| 5-Bromofuran-2-amine (Parent) | ~15.0 | Baseline retention for the parent compound. | |
| Degradation Product 1 (Hydrolysis) | 5-Bromo-2-hydroxyfuran | ~12.5 | Increased polarity due to the hydroxyl group leads to earlier elution. |
| Degradation Product 2 (Oxidation) | 5-Bromo-2-nitrofuran | ~16.5 | Increased molecular weight and potential for different interactions may lead to a slightly later elution. |
| Degradation Product 3 (Dimer) | Oxidatively coupled dimer | >20.0 | Significantly larger and less polar, resulting in a much longer retention time. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products. The mass spectrometer provides crucial structural information, aiding in the definitive identification of unknown peaks observed in the chromatogram. Derivatization may be necessary for non-volatile degradation products.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
The mass spectra will provide the molecular weight and fragmentation patterns of the separated components.
| Compound | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Bromofuran-2-amine (Parent) | 161/163 (due to Br isotopes) | Fragments corresponding to the loss of NH₂, Br, and cleavage of the furan ring. |
| Degradation Product 1 (Hydrolysis) | 162/164 | Fragments indicating the presence of a hydroxyl group and the bromofuran core. |
| Degradation Product 2 (Oxidation) | 191/193 | Fragments showing the loss of NO₂ and the bromofuran structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of degradation products. qNMR (quantitative NMR) can also be employed for accurate purity assessment without the need for reference standards for each impurity.[7]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Experiments:
-
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the structures of the degradation products.
-
Changes in the chemical shifts and coupling constants in the NMR spectra will indicate structural modifications.
| Compound | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| 5-Bromofuran-2-amine (Parent) | Aromatic protons on the furan ring, broad singlet for the NH₂ protons.[8] | Carbons of the furan ring, with the carbon bearing the bromine atom being significantly shielded.[9][10][11] |
| Degradation Product 1 (Hydrolysis) | Disappearance of the NH₂ signal and the appearance of a broad OH signal. Shifts in the aromatic protons' positions. | Significant shift in the carbon atom attached to the hydroxyl group. |
| Degradation Product 2 (Oxidation) | Disappearance of the NH₂ signal. Downfield shift of the furan protons due to the electron-withdrawing nitro group. | Significant downfield shift of the carbon attached to the nitro group. |
Workflow for Analysis
The following diagram outlines a logical workflow for the comprehensive analysis of 5-Bromofuran-2-amine and its degradation products.
Caption: Experimental workflow for degradation studies.
Conclusion
The robust characterization of 5-Bromofuran-2-amine and its degradation products is a critical aspect of quality control in pharmaceutical development. By employing a multi-faceted analytical approach that combines forced degradation studies with powerful techniques like HPLC, GC-MS, and NMR, researchers can confidently identify and quantify impurities. This comprehensive understanding of a molecule's stability profile is essential for ensuring the development of safe, effective, and reliable drug products. The methodologies and insights provided in this guide serve as a self-validating system, empowering scientists to make informed decisions throughout the development lifecycle.
References
-
Direct reductive amination of 5-hydroxymethylfurfural with primary/secondary amines via Ru-complex catalyzed hydrogenation. RSC Advances, 2014. [Link]
-
Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. Journal of Hazardous Materials, 2010. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 2014. [Link]
-
Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical and Biomedical Analysis, 2008. [Link]
-
Table 2 Oxidation of tertiary amines to N-oxides with H 2 O 2 catalyzed... ResearchGate. [Link]
-
Prodrugs for Amines. Molecules, 2008. [Link]
-
Detection and mass spectral characterization of carbofuran and its degradation product. Journal of Forensic Science & Criminology, 2017. [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry, 2021. [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. ResearchGate. [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 2021. [Link]
-
Thermal degradation of 1-amino--deoxyketoses and their role in flavour development. Massey University, 1987. [Link]
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry, 2020. [Link]
-
Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex. Green Chemistry, 2015. [Link]
-
Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 2012. [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 2021. [Link]
-
Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Organic Process Research & Development, 2016. [Link]
-
Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. Organic Letters, 2012. [Link]
-
New Journal of Chemistry Supporting Information. New Journal of Chemistry, 2022. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki, 2017. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency, 2023. [Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
reactivity Comparison Guide: Halogenated Furan Amines
This guide provides a technical analysis of the reactivity, stability, and synthetic utility of halogenated furan amines. It is designed for medicinal chemists and process engineers who need to install amino groups onto furan scaffolds or utilize pre-functionalized furan amines in cross-coupling reactions.
Executive Summary
Halogenated furan amines represent a high-value but high-risk class of heterocyclic building blocks. Unlike their benzene analogs (haloanilines), free furan amines (aminofurans) are inherently unstable , prone to rapid oxidative degradation and ring-opening (Aza-Achmatowicz rearrangement).
Consequently, "reactivity" in this context refers to two distinct challenges:
-
Synthetic Accessibility: The efficiency of installing an amine onto a halofuran core (via Buchwald-Hartwig or Ullmann coupling).
-
Chemoselectivity: The ability to react the halogen substituent of a protected furan amine without destroying the furan ring.
Key Takeaway: The 3-bromo-4-aminofuran scaffold (protected) offers the highest balance of synthetic accessibility and subsequent cross-coupling utility, whereas 2-amino derivatives are significantly less stable due to higher electron density at the
Part 1: Chemical Stability & Handling Profile
The "Elephant in the Room" for this chemical class is stability.[] The electron-rich furan ring makes the amino group highly susceptible to oxidation.
Stability Hierarchy
| Species Type | Stability Rating | Primary Degradation Pathway | Handling Requirement |
| Free Amine (2-Amino) | Rapid oxidative ring opening (seconds to minutes). | Do Not Isolate. Generate in situ. | |
| Free Amine (3-Amino) | Polymerization/Oxidation (hours). | Use immediately; keep cold/dark under Ar. | |
| Amide/Carbamate (N-Boc/Ac) | Stable solid at RT. | Standard storage (desiccated). | |
| Halogenated Derivative | Halogen withdraws density, stabilizing the ring. | Stable building block. |
Mechanistic Insight: The instability arises from the high HOMO energy of the furan ring. An amino substituent raises this further, making the ring susceptible to attack by singlet oxygen or electrophiles. An electron-withdrawing halogen (Cl, Br, I) on the ring exerts a stabilizing inductive effect (-I), slightly dampening the nucleophilicity of the ring carbons.
Part 2: Reactivity Comparison (Cross-Coupling)[2]
This section compares the reactivity of halofurans toward amination (installing the nitrogen) and the reactivity of the resulting halogenated amine scaffolds.
Halogen Reactivity Trends (C-N Bond Formation)
When installing an amine via Palladium-catalyzed Buchwald-Hartwig coupling, the reactivity order follows the standard oxidative addition rates, but with unique catalyst requirements due to furan's potential to poison Pd catalysts.
| Halogen | Reactivity (Oxidative Addition) | Catalyst Compatibility | Recommended Ligand Class |
| Iodine (I) | Highest | High. Facile reaction at RT or mild heat (40-60°C). | Bis-phosphines (Xantphos) or simple monodentates. |
| Bromine (Br) | High (Standard) | Good. Requires 80-100°C. Standard substrate. | Dialkylbiaryl phosphines (BrettPhos , tBuXPhos ). |
| Chlorine (Cl) | Moderate/Low | Challenging. Requires high temp (>110°C) & bulky ligands. | Bulky, electron-rich (AdBrettPhos , CM-Phos ). |
Positional Reactivity (C2 vs. C3)
The position of the halogen significantly alters the electronic environment for the incoming catalyst.
-
C2-Halofurans: More electron-rich.[2][3] Oxidative addition is faster, but the resulting Pd-intermediate is more prone to
-hydride elimination or protodehalogenation if the catalytic cycle stalls. -
C3-Halofurans: Sterically more accessible (less interference from the heteroatom lone pairs) but electronically less activated. 3-Bromofuran is the industry standard compromise between stability and reactivity.
Part 3: Strategic Synthesis Protocols
Protocol A: Synthesis of N-Protected Halofuran Amines
Target: N-Boc-3-amino-4-bromofuran (Stable Intermediate)
Rationale: Direct amination of 3,4-dibromofuran is difficult due to regioselectivity issues. A more reliable route is the Curtius Rearrangement of the corresponding carboxylic acid, which traps the amine immediately as a carbamate.
Step-by-Step Methodology:
-
Starting Material: 4-bromo-3-furoic acid (Commercially available).
-
Activation: Dissolve acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).
-
Rearrangement: Heat to 80°C for 2 hours. Evolution of
gas indicates isocyanate formation. -
Trapping: Add excess tert-butanol (5.0 equiv) or use
BuOH as co-solvent. Reflux for 12 hours. -
Workup: Cool, wash with 5%
, brine, dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc).
Self-Validation Check:
-
Success Indicator: Appearance of Boc carbonyl peak in
C NMR (~153 ppm) and disappearance of acid proton. -
Safety: DPPA is potentially explosive; conduct behind a blast shield.
Protocol B: Buchwald-Hartwig Coupling of 3-Bromofuran
Target: Installing an external amine onto a furan ring.
Reagents:
-
Catalyst:
(1-2 mol%) or precatalyst Pd-G3-XPhos. -
Ligand: XPhos or tBuXPhos (Use 1:1.2 Pd:Ligand ratio).
-
Base:
(Sodium tert-butoxide) - Crucial for fast activation. -
Solvent: Toluene or Dioxane (Anhydrous, degassed).
Workflow:
-
Inert Atmosphere: Flame-dry reaction vessel, cool under Argon.
-
Loading: Add Pd source, Ligand, Base, and 3-bromofuran.
-
Amine Addition: Add the amine (1.2 equiv). If liquid, add via syringe.
-
Reaction: Heat to 100°C. Monitor by LCMS.
-
Note: Furan derivatives can be "sticky" on LCMS columns; use a short acidic method.
-
-
Quench: Filter through Celite immediately upon completion to remove Pd residues which can catalyze oxidation of the product.
Part 4: Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways for a 3-halofuran. Note the critical decision point between "Free Amine" (leading to degradation) and "Protected Amine" (leading to stable product).
Figure 1: Reaction network showing the high risk of degradation for free amines and the necessity of protection strategies.
References
-
Buchwald-Hartwig Amin
-
Palladium-Catalyzed Amination of Aryl Mesylates and Tosyl
-
Boc-Protected Amino Groups: Stability and Synthesis
-
Reactivity of Halopyrimidines (Analogous Heterocycle Comparison)
-
Palladium-Catalyzed Amination of Unprotected Heterocyclic Bromides
Sources
- 2. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Crystal Structure Determination of 5-Bromofuran-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, elucidating the crystal structure of pharmacologically active scaffolds like 5-Bromofuran-2-amine and its derivatives is not merely an academic exercise; it is a foundational step in understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and ensuring intellectual property.
This guide provides an in-depth comparison of methodologies for determining the crystal structure of 5-Bromofuran-2-amine derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to navigate the nuanced art and science of crystallization and X-ray diffraction.
The Crucial First Step: A Comparative Look at Crystallization Strategies
Obtaining high-quality, single crystals suitable for X-ray diffraction is often the most significant bottleneck in structure determination.[1][2] The choice of crystallization method can profoundly impact crystal size, morphology, and internal order. For small organic molecules like furan derivatives, the primary goal is to slowly bring a solution to a state of supersaturation, allowing for controlled nucleation and growth.[3]
Two common and effective techniques are compared below: Slow Evaporation and Liquid-Liquid Diffusion.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradually increasing solute concentration by slowly removing the solvent.[4] | Simple setup; requires minimal sample; effective for a wide range of solvents. | Can sometimes lead to rapid crystallization at the end, resulting in smaller or lower quality crystals.[4] | Initial screening of conditions; moderately soluble compounds. |
| Liquid-Liquid Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which it is poorly soluble. Crystals form at the interface.[5] | Excellent control over the rate of supersaturation; often yields high-quality crystals. | Requires a suitable solvent/anti-solvent pair; more complex setup. | Compounds sensitive to concentration changes; when slow evaporation fails. |
Expert Insight: The Rationale Behind Solvent Selection
The choice of solvent is paramount. An ideal solvent for crystallization should exhibit moderate solubility for the compound of interest and have a relatively low vapor pressure to allow for controlled evaporation. For amine-containing compounds like the target derivatives, solvents capable of forming hydrogen bonds, such as ethanol or methanol, can be effective.[6] However, these interactions can also compete with the intermolecular hydrogen bonds needed for crystal lattice formation. Therefore, screening a range of solvents with varying polarities (e.g., acetone, ethyl acetate, dichloromethane, and mixtures thereof) is a critical empirical step. The goal is to find a system where the molecule is "just happy enough" in solution, encouraging it to organize into a crystalline solid state as conditions change.
Experimental Protocol: Crystallization via Slow Evaporation
This protocol provides a robust starting point for crystallizing novel 5-Bromofuran-2-amine derivatives.
-
Preparation: Ensure the synthesized compound is of high purity (>98%). Impurities can significantly inhibit crystallization.
-
Solubility Screening: In separate small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile).
-
Solution Preparation: Select a solvent that completely dissolves the compound upon gentle warming or sonication. Prepare a saturated or near-saturated solution by dissolving 5-10 mg of the compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or paraffin film pierced with one or two small holes from a needle. The size of the holes controls the evaporation rate.[4]
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitoring: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks.
The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, SCXRD is the definitive technique for determining its atomic structure.[2] The process involves irradiating the crystal with an X-ray beam and analyzing the resulting diffraction pattern.[7] This pattern provides information about the electron density distribution within the crystal, from which the atomic positions can be deduced.
The workflow from crystal to final structure is a multi-step process that requires both sophisticated equipment and specialized software.
Comparative Analysis of Crystallographic Data
The true power of crystal structure determination lies in the ability to compare related structures. By analyzing the crystal packing and intermolecular interactions of different 5-Bromofuran-2-amine derivatives, we can understand how subtle changes in the molecular structure influence the solid-state architecture.
A key aspect of this analysis is the study of hydrogen bonding. The amine group (-NH2) is a potent hydrogen bond donor, while the furan oxygen and the bromine atom can act as acceptors. These interactions often dictate the overall packing motif.[8][9] For instance, pairs of N—H⋯N or N—H⋯O hydrogen bonds can connect molecules into dimers or chains, which then assemble into a three-dimensional framework.[8][10]
Below is a hypothetical comparison table for two derivatives, illustrating the key data points obtained from an SCXRD experiment.
| Parameter | Derivative A (N-phenyl) | Derivative B (N-methyl) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell (a, b, c) | 10.2, 8.5, 12.1 Å | 7.8, 9.2, 15.4 Å | Dimensions of the repeating unit of the crystal. |
| Unit Cell (α, β, γ) | 90, 105.2, 90 ° | 90, 90, 90 ° | Angles of the repeating unit of the crystal. |
| R-factor (R₁) | 0.045 | 0.038 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better. |
| Key H-Bonds | N-H···O(furan) | N-H···N(amine) | Describes the primary non-covalent interactions governing the crystal packing.[11] |
Expert Insight: Interpreting the Data
In this hypothetical example, the change from a phenyl to a methyl substituent (Derivative A vs. B) leads to a completely different crystal system and space group. This indicates a fundamental shift in how the molecules pack together. The R-factor for both is low, suggesting high-quality, reliable structures. The most telling difference is in the hydrogen bonding. The bulkier phenyl group in Derivative A may sterically hinder the formation of N-H···N bonds between molecules, favoring instead a packing arrangement dominated by N-H···O interactions with the furan ring. In contrast, the smaller methyl group in Derivative B allows for the formation of strong intermolecular N-H···N hydrogen bonds, leading to a more symmetric orthorhombic packing. This kind of detailed structural insight is invaluable for understanding properties like solubility, melting point, and even polymorphism.
Conclusion
The determination of crystal structures for 5-Bromofuran-2-amine derivatives is a powerful tool for drug discovery and development. It provides definitive proof of molecular structure and offers unparalleled insight into the intermolecular forces that govern solid-state properties. A successful outcome hinges on a systematic and logical approach, beginning with methodical crystallization screening and culminating in a rigorous analysis of high-quality diffraction data. By understanding the "why" behind each experimental choice—from solvent selection to the interpretation of crystallographic parameters—researchers can efficiently navigate the path from a synthesized powder to a refined three-dimensional structure, unlocking the full potential of these valuable chemical entities.
References
-
Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Available at: [Link]
-
Mallikarjunaswamy, C., et al. (2011). 5-Bromo-2-chloropyrimidin-4-amine. Available at: [Link]
-
Choi, H. D., et al. (2011). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. Available at: [Link]
-
Al-Hourani, B., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6039. Available at: [Link]
-
Frezza, M., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. International Journal of Molecular Sciences, 24(13), 11029. Available at: [Link]
-
Garrido-Jiménez, A., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(17), 13397. Available at: [Link]
-
Hall, M. B., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2470-2492. Available at: [Link]
-
Singh, R. P., et al. (2017). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Available at: [Link]
-
ResearchGate. (n.d.). A view of the C-H···O hydrogen bonding interactions (dotted lines) in the crystal structure of the title compound. Available at: [Link]
-
Hall, M. B., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Available at: [Link]
-
Chem Help ASAP. (2020, August 23). x-ray crystallography & co-crystallization. YouTube. Available at: [Link]
-
Pack, S. P., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Molecular Science, 4(3), 447-465. Available at: [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]
-
Improta, R., et al. (2021). The Role of H-Bonds in the Excited-State Properties of Multichromophoric Systems: Static and Dynamic Aspects. Molecules, 26(11), 3233. Available at: [Link]
-
Crystalization of small molecules. (n.d.). Available at: [Link]
-
Acta Crystallographica Section A: Foundations and Advances. (2007). Crystallization techniques for small molecules compounds: a review. IUCr, 63(a1), s68-s68. Available at: [Link]
-
Broda, M. A., & Bąk, A. (2021). How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. International Journal of Molecular Sciences, 22(19), 10452. Available at: [Link]
-
Nature Protocols. (2007). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Available at: [Link]
-
ResearchGate. (n.d.). Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water. Available at: [Link]
-
Repositorio Institucional ULima. (n.d.). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Available at: [Link]
-
Proteopedia. (2022, September 15). X-ray crystallography. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Available at: [Link]
-
ResearchGate. (2023, September 14). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Available at: [Link]
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Technical Comparison: Stability Profile of 5-Bromofuran-2-amine (Free Base vs. HCl Salt)
Executive Summary
The Bottom Line: 5-Bromofuran-2-amine is an intrinsically unstable heterocycle in its free base form. It cannot be stored, shipped, or handled as a standard reagent. The hydrochloride salt (5-Bromofuran-2-amine·HCl) is the only viable form for isolation, storage, and usage.
-
Free Base: Exists as a transient intermediate. Rapidly oxidizes and polymerizes upon exposure to air or light, often degrading into a black tar within minutes to hours.
-
HCl Salt: A stable, crystalline solid. Protonation of the amino group eliminates the electron-donating capability that drives the furan ring's oxidative instability.
This guide details the mechanistic reasons for this disparity, provides experimental data comparisons, and outlines the mandatory protocols for synthesizing and handling the stable salt form.
Chemical Basis of Instability
The extreme instability of 2-aminofurans (including the 5-bromo derivative) arises from the high electron density of the furan ring, further enriched by the amino group. This system is prone to two primary degradation pathways:
-
Tautomerization: The 2-aminofuran equilibrates with its non-aromatic imino tautomer (2-imino-2,5-dihydrofuran). This disrupts aromaticity and creates a reactive diene system susceptible to Diels-Alder dimerization or polymerization.
-
Oxidative Ring Opening: The electron-rich furan ring is highly susceptible to oxidative cleavage by atmospheric oxygen, leading to ring-opened dicarbonyls and complex polymers (often observed as "black tar").
The "Salt Effect": Formation of the hydrochloride salt protonates the amine (
Diagram: Degradation vs. Stabilization Pathways
Figure 1: Mechanistic divergence between the degradation of the free base and the stabilization provided by salt formation.
Comparative Data Analysis
The following table contrasts the physical and chemical properties of the two forms. Note that quantitative data for the free base is scarce precisely because it is rarely isolated.
| Feature | 5-Bromofuran-2-amine (Free Base) | 5-Bromofuran-2-amine·HCl (Salt) |
| CAS Number | 1227960-42-0 (Generic) | N/A (Specific salt often custom) |
| Physical State | Yellow/Brown Oil or Amorphous Solid | White to Off-White Crystalline Solid |
| Shelf Life (25°C) | < 1 Hour (Darkens rapidly) | > 1 Year (Desiccated) |
| Air Stability | Poor (Oxidizes immediately) | Good (Stable) |
| Solubility | Organic solvents (DCM, THF) | Water, Methanol, DMSO |
| Handling | Inert Atmosphere (Glovebox) Only | Standard Benchtop Techniques |
| Primary Utility | Transient Intermediate (generated in situ) | Storage, Shipping, Weighing |
Experimental Protocols
A. Synthesis of the Stable Hydrochloride Salt
Rationale: Since the free base cannot be purchased, researchers must synthesize the salt from stable precursors. The Curtius Rearrangement of 5-bromo-2-furoic acid is the standard, high-integrity route.
Reagents:
-
5-Bromo-2-furoic acid (Starting Material)
-
Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN3
-
Triethylamine (Et3N)
-
tert-Butanol (
-BuOH)[1] -
4M HCl in Dioxane
Workflow:
-
Acyl Azide Formation: React 5-bromo-2-furoic acid with DPPA/Et3N in toluene to form the acyl azide.
-
Curtius Rearrangement: Heat the acyl azide (caution: evolution of
gas) to generate the isocyanate intermediate. -
Trapping (Boc-Protection): Trap the isocyanate with
-BuOH to form tert-butyl (5-bromofuran-2-yl)carbamate. Note: This Boc-protected intermediate is stable and purifiable. -
Deprotection & Salt Formation: Treat the Boc-carbamate with 4M HCl in Dioxane at 0°C.
-
Isolation: The hydrochloride salt will precipitate. Filter under inert gas (Argon/N2) and wash with dry ether.
-
Storage: Store in a desiccator at -20°C.
B. Stability Validation Experiment (NMR Monitoring)
Objective: To empirically verify the instability of the free base compared to the salt.
Protocol:
-
Sample A (Salt): Dissolve 10 mg of 5-Bromofuran-2-amine·HCl in 0.6 mL DMSO-d6.
-
Sample B (Free Base Generation): Dissolve 10 mg of the salt in 0.6 mL DMSO-d6 and add 1.1 equivalents of Triethylamine (Et3N) to neutralize the salt in situ.
-
Monitoring: Acquire 1H NMR spectra for both samples at
, , and .
Expected Results:
-
Sample A: Sharp, consistent peaks corresponding to the furan protons (approx.
6.0 - 6.5 ppm) remain unchanged over 24h. -
Sample B: Initial spectrum shows the free amine. Over time, peaks broaden, new multiplets appear (polymerization), and the solution physically darkens (visible in the NMR tube).
Diagram: Synthesis & Stabilization Workflow
Figure 2: Step-by-step synthetic pathway to access the stable salt form.
Handling & Storage Recommendations
-
Never Store the Free Base: If your reaction requires the free amine, generate it in situ by adding a base (e.g., Et3N, DIPEA, or K2CO3) to the reaction mixture containing the HCl salt immediately before use.
-
Desiccation: The HCl salt is hygroscopic. Moisture can lead to hydrolysis or partial disproportionation. Store under Argon or Nitrogen in a desiccator.
-
Cold Storage: While the salt is stable at room temperature for short periods, long-term storage (months/years) should be at -20°C to prevent slow discoloration.
References
-
Instability of 2-Aminofurans
-
Mechanism:[2][3][4] 2-Aminofurans are widely recognized as unstable intermediates that undergo rapid oxidative polymerization. See: Katritzky, A. R., et al. "The Chemistry of 2-Aminofurans." Advances in Heterocyclic Chemistry.
- Trapping Strategy: Common practice involves trapping these species immediately as amides or ureas. See: Keay, B. A., et al. "Furan derivatives." Comprehensive Heterocyclic Chemistry II.
-
-
Synthesis via Curtius Rearrangement
- Methodology: The conversion of furoic acids to amines via acyl azides is a documented p
-
Source: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link
-
Precursor Properties (5-Bromo-2-furoic acid)
- Physical Data: Melting point 188-190°C. Stable solid.
-
Source: Sigma-Aldrich Product Specification. Link
Sources
Safety Operating Guide
5-Bromofuran-2-amine: Advanced Disposal & Handling Protocol
[1][2]
Executive Summary: The "Why" Before the "How"
5-Bromofuran-2-amine (CAS: 59383-36-7*) presents a dual-hazard profile often underestimated in standard safety data sheets (SDS). Beyond its classification as a halogenated organic amine, its core risk lies in the electronic instability of the 2-aminofuran motif .
Unlike standard anilines, the 2-aminofuran system is electron-rich and prone to rapid oxidative decomposition and polymerization upon exposure to air or light.[1][2] Improper disposal—specifically mixing with strong oxidizers or acidic waste streams—can trigger exothermic ring-opening reactions.[2]
Immediate Directive:
-
Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) in bulk waste.
-
Do NOT dispose of in "General Organic" waste streams.[3]
-
Segregate strictly as Halogenated Organic Waste (Solid or Liquid) .
Chemical Hazard Profile & Stability Analysis
To handle this compound safely, you must understand its degradation pathway.
| Property | Specification | Operational Implication |
| Chemical Structure | Brominated Heteroaromatic Amine | Contains Nitrogen and Bromine; requires incineration with scrubber systems (to capture NOx and HBr).[1][2] |
| Stability | Low / Air-Sensitive | The free base oxidizes rapidly to dark tars/polymers.[1][2] Often supplied as a hydrobromide salt (HBr) for stability. |
| Reactivity | Electron-Rich Nucleophile | Incompatible with Oxidizers. Reacts violently with nitric acid, peroxides, or permanganates.[1][2] |
| Toxicity Class | Irritant / Potential Sensitizer | High risk of absorption through skin.[1][2][4] H315, H319, H335.[5] |
> Expert Insight: If your bottle of 5-Bromofuran-2-amine has turned from a pale yellow/tan solid to a dark brown/black sticky substance, it has polymerized.[1][2] Treat the entire container as hazardous polymeric waste. Do not attempt to purify it for reuse; the decomposition products are often pharmacologically distinct and toxic.[2]
Waste Stream Segregation Logic
Effective disposal relies on the "Cradle-to-Grave" tracking principle.[2] Because this molecule contains bromine, it cannot be incinerated in standard fuel-blending kilns used for non-halogenated solvents.
The Segregation Decision Tree[2]
-
Halogen Content: >1% (Significant).
-
Waste Code Assignment:
-
Primary: Halogenated Organic Waste .[6]
-
EPA/RCRA Context: While not explicitly P-listed, it defaults to D001 (Ignitable, if in solvent) or falls under "Toxic Organic, N.O.S."[1][2] due to the halogenated nature.[6][7]
-
Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.
-
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system: each step prepares the material for the next, minimizing risk of accident or rejection by waste handlers.
Phase 1: Preparation & Stabilization
Goal: Render the material chemically quiescent before packaging.
-
PPE Verification:
-
Gloves: Nitrile (0.11 mm) is sufficient for solid handling. If in solution, use Laminate (Silver Shield) gloves.
-
Respiratory: If the solid is fine/dusty, use a P95/P3 particulate respirator or work strictly within a fume hood.
-
-
Quenching (Optional but Recommended for Old Samples):
-
If the material is suspected to be reactive or partially degraded, do not dissolve it in acetone (which can polymerize with amines).
-
Action: Keep it in its original solid form if possible. If it must be dissolved for transfer, use Dichloromethane (DCM) . DCM is already halogenated, matching the waste stream, and is non-flammable.
-
Phase 2: Packaging & Labeling
Goal: Ensure regulatory compliance and handler safety.
-
Container Selection:
-
Bulking Rules:
-
NEVER pour this amine into a "Waste Acids" container. The heat of neutralization can volatilize the bromine or cause an eruption.
-
NEVER mix with "Waste Oxidizers" (chromic acid, nitric acid).
-
-
Labeling:
Phase 3: The Disposal Workflow (Visualized)
Caption: Operational decision tree for the safe segregation and packaging of brominated furan amines.
Emergency Contingencies
Spills (Solid)[1][2]
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE: Don double nitrile gloves and safety goggles.
-
Cleanup: Do not dry sweep (creates dust). Cover with a wet paper towel or oil-dry absorbent to dampen.
-
Collection: Scoop into a wide-mouth jar. Label as "Debris contaminated with 5-Bromofuran-2-amine."[1][2]
Spills (Solution)
-
Absorb: Use a standard Universal Absorbent (vermiculite or polypropylene pads).
-
Do NOT use: Bleach (Sodium Hypochlorite).
-
Why? Bleach is an oxidizer. Mixing bleach with amines can form chloramines (toxic gas) or trigger rapid heating.
-
-
Wash: Clean the surface with a mild detergent and water solution after the bulk material is removed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes (F, K, P, and U Lists). RCRA Online. [Link]
-
PubChem. (2024). 5-Bromofuran-2-amine Compound Summary. National Library of Medicine. [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromofuran-2-amine
This document provides essential guidance on the safe handling of 5-Bromofuran-2-amine, a chemical compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety protocols for structurally related chemicals, including brominated heterocyclic compounds and aromatic amines. A conservative approach to safety is strongly advised, treating the compound as potentially hazardous upon inhalation, ingestion, and dermal contact.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Many similar compounds are known to cause skin and eye irritation.[2][4][5]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[2][4]
-
Harmful if Swallowed: Ingestion could be harmful, potentially causing gastrointestinal issues.[2][4][5][6]
-
Potential for Mutagenicity and Carcinogenicity: Some related brominated compounds and aromatic amines are suspected to have mutagenic or carcinogenic properties.[7]
Given these potential risks, the adoption of stringent safety measures is paramount to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling 5-Bromofuran-2-amine. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side-shields[8] | Double-gloving with nitrile gloves[9][10] | Long-sleeved laboratory coat[9] | NIOSH-approved N95 dust mask or higher[11][12] |
| Solution Preparation and Transfers | Chemical splash goggles[13] | Chemical-resistant gloves (nitrile or neoprene)[1][14] | Chemical-resistant apron over a lab coat[15] | Work in a certified chemical fume hood |
| Running Reactions and Work-up | Face shield worn over safety goggles[13][14] | Chemical-resistant gloves, changed frequently[10] | Long-sleeved, cuffed laboratory coat[9] | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield[14] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls[15] | Full-face respirator with appropriate cartridges[8] |
Rationale for PPE Selection:
-
Eye and Face Protection: The choice of eye and face protection should correlate with the potential for splashes and aerosols. While safety glasses offer baseline protection, chemical splash goggles are essential when handling liquids.[13] A face shield provides an additional layer of protection during large-volume transfers or when a reaction is under pressure.[13]
-
Hand Protection: Double-gloving is a recommended practice to mitigate the risk of exposure due to undetected pinholes or tears in the outer glove.[10] Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to change them frequently, especially after known contact with the compound.[10]
-
Body Protection: A standard laboratory coat is sufficient for low-risk activities. However, for procedures with a higher risk of splashes, a chemical-resistant apron or a disposable gown should be worn.[9][15] Gowns should be disposable and have tight-fitting cuffs.[9]
-
Respiratory Protection: Due to the potential for aerosolization of the solid compound, a NIOSH-approved N95 respirator is recommended during weighing and aliquoting.[11][12] For all other operations involving the handling of 5-Bromofuran-2-amine, a certified chemical fume hood is mandatory to prevent inhalation exposure.
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Experimental Workflow and PPE Integration
The following diagram illustrates the integration of PPE at each stage of a typical experimental workflow involving 5-Bromofuran-2-amine.
Caption: PPE Integration Throughout the Experimental Workflow.
Step-by-Step Disposal Protocol:
The proper disposal of 5-Bromofuran-2-amine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with 5-Bromofuran-2-amine, including gloves, weighing paper, and pipette tips, must be segregated as hazardous waste.[16]
-
Solid Waste:
-
Liquid Waste:
-
Container Management:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[11]
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including a full-face respirator, chemical-resistant suit, and heavy-duty gloves.
-
For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[2]
-
Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.
-
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 5-Bromofuran-2-amine and maintain a safe and compliant laboratory environment.
References
-
Safety Data Sheet: 5-Bromo-2'-deoxyuridine - Carl ROTH. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
-
Personal protective equipment when handling plant protection products - BVL. Available at: [Link]
-
Amine Disposal For Businesses - Collect and Recycle. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available at: [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. Available at: [Link]
-
Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf - NIH. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
